EN523
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)-4-prop-2-enoylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPDOMFYBFXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Information on the Mechanism of Action for EN523
Following a comprehensive review of scientific literature, clinical trial databases, and public records, no information is currently available regarding a compound or drug designated as EN523.
Extensive searches for "this compound" in the context of its mechanism of action, clinical development, or preclinical research did not yield any relevant results. This suggests that "this compound" may be:
-
An internal research and development code that has not been publicly disclosed.
-
A compound that was discontinued in early-stage development, with no resulting publications.
-
A highly specific research tool not widely documented in public databases.
-
An incorrect or alternative designation for a compound known by another name.
Due to the absence of any publicly available data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound.
If "this compound" is an internal identifier, further information would only be accessible through proprietary documentation from the originating organization. Should you have an alternative name or identifier for this compound, a new search may yield more information.
EN523: A Covalent Ligand for Allosteric Modulation of OTUB1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 1 (OTUB1) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair, immune signaling, and protein stability.[1][2][3] Its involvement in pathways implicated in cancer and other diseases has made it an attractive target for therapeutic intervention.[4][5] EN523 is a novel small molecule that has been identified as a covalent ligand of OTUB1.[6][7][8][9][10] Unlike conventional enzyme inhibitors, this compound targets a non-catalytic, allosteric cysteine residue (C23), offering a unique mechanism for modulating OTUB1 function without directly inhibiting its deubiquitinating activity.[8][9] This whitepaper provides a comprehensive technical overview of this compound as a covalent ligand for OTUB1, detailing its mechanism of action, experimental characterization, and its application in the development of Deubiquitinase-Targeting Chimeras (DUBTACs).
Mechanism of Action: Covalent Modification of a Non-Catalytic Cysteine
This compound possesses a cysteine-reactive acrylamide warhead that specifically and covalently modifies Cysteine 23 (C23) on OTUB1.[2][8] This modification is highly selective for C23, with no detectable modification of the catalytic Cysteine 91 (C91).[1][8] Importantly, the covalent binding of this compound to C23 does not inhibit the deubiquitinating activity of OTUB1.[1][2][8] Instead, it serves as a molecular recruiter, enabling the development of heterobifunctional molecules like DUBTACs, which can bring OTUB1 into proximity with a target protein to achieve its stabilization.[6][8][10]
Quantitative Analysis of this compound and Analog Interaction with OTUB1
The covalent modification of OTUB1 by this compound and its analogs has been quantitatively assessed using mass spectrometry. The data below summarizes the percentage of OTUB1-ligand adduct formation after incubation.
| Compound | Ligand:OTUB1 Ratio | Incubation Time | % OTUB1-Ligand Adduct (Mean ± SD) |
| This compound | 250:1 | 1 hour | 45 ± 5 |
| Analog 1 | 250:1 | 1 hour | Not Detected |
| Analog 2 | 250:1 | 1 hour | 10 ± 2 |
| Analog 3 | 250:1 | 1 hour | Not Detected |
| Analog 4 | 250:1 | 1 hour | 25 ± 3 |
| Analog 5 | 250:1 | 1 hour | Not Detected |
| Analog 6 | 250:1 | 1 hour | Not Detected |
| Analog 7 | 250:1 | 1 hour | Not Detected |
| MS5105 | 250:1 | 1 hour | 95 ± 2 |
| This compound | 100:1 | 15 min | ~20 |
| This compound | 100:1 | 30 min | ~30 |
| This compound | 100:1 | 1 hour | ~45 |
| This compound | 100:1 | 2 hours | ~55 |
| MS5105 | 100:1 | 15 min | ~80 |
| MS5105 | 100:1 | 30 min | ~90 |
| MS5105 | 100:1 | 1 hour | ~95 |
| MS5105 | 100:1 | 2 hours | ~95 |
Data derived from mass spectrometry analysis of OTUB1 incubated with the respective compounds.[11][12][13] The percentage of adduct formation was calculated as (%)=(OTUB1-ligand adduct/(OTUB1+OTUB1-ligand adduct))×100.[11][12][13]
Experimental Protocols
Gel-Based Activity-Based Protein Profiling (ABPP) for Target Engagement
This protocol is used to confirm the dose-responsive engagement of this compound with OTUB1.
-
Preparation of Recombinant OTUB1: Purified recombinant OTUB1 protein is diluted to a working concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation with this compound: Recombinant OTUB1 is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.[2][8]
-
Labeling with Cysteine-Reactive Probe: A rhodamine-functionalized iodoacetamide (IA-rhodamine) probe is added to a final concentration of 500 nM and incubated for 30 minutes at room temperature.[2][8]
-
SDS-PAGE and In-Gel Fluorescence: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by SDS-PAGE. The gel is then scanned for in-gel fluorescence to visualize the labeling of OTUB1. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding and target engagement.[2][8]
-
Protein Loading Control: The gel is subsequently stained with a total protein stain (e.g., silver stain) to ensure equal protein loading across all lanes.[2][8]
LC-MS/MS for Identification of Covalent Adduct
This protocol is used to identify the specific site of covalent modification on OTUB1 by this compound.
-
Incubation and Precipitation: Recombinant OTUB1 (10 µg) is incubated with this compound (50 µM) for 30 minutes. The protein is then precipitated to remove excess, unbound ligand.[2][8]
-
Tryptic Digestion: The precipitated protein is resolubilized, denatured, reduced, alkylated, and then digested with trypsin overnight to generate peptides.
-
LC-MS/MS Analysis: The resulting tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8]
-
Data Analysis: The MS/MS spectra are searched against the OTUB1 protein sequence to identify peptides that have been modified by the addition of this compound. The analysis will confirm the specific residue (C23) that is covalently bound by the ligand.[2][8]
Signaling Pathways and Experimental Workflows
OTUB1 Signaling Pathways
OTUB1 is involved in multiple signaling pathways. The diagrams below illustrate its role in the NF-κB, TGF-β, and p53 pathways.
Caption: OTUB1 in NF-κB Signaling.
Caption: OTUB1 in TGF-β Signaling.
Caption: OTUB1 in p53 Regulation.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for identifying and characterizing covalent ligands of OTUB1, and the logical framework for the development of DUBTACs.
Caption: Covalent Ligand Discovery Workflow.
Caption: DUBTAC Logical Framework.
Conclusion
This compound represents a significant advancement in the field of DUB-targeted therapeutics. Its unique mechanism of action, involving the covalent modification of an allosteric cysteine without inhibiting catalytic activity, provides a powerful tool for the development of novel therapeutic modalities such as DUBTACs. The detailed experimental protocols and quantitative data presented in this whitepaper offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of OTUB1 modulation. Further exploration of this compound and its derivatives holds promise for the development of targeted protein stabilization strategies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing abnormal NF-κB activation and autoimmunity by Otub1-mediated p100 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. wjgnet.com [wjgnet.com]
- 10. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of EN523 in Deubiquitinase-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein stabilization (TPS) has emerged as a promising therapeutic modality, offering a novel approach to combat diseases driven by the aberrant degradation of essential proteins. Deubiquitinase-targeting chimeras (DUBTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a deubiquitinase (DUB) to a specific protein of interest, thereby removing ubiquitin chains and rescuing the protein from proteasomal degradation.[1] This guide provides an in-depth technical overview of the pivotal role of EN523, a covalent ligand, in the development and function of DUBTACs that recruit the deubiquitinase OTUB1.
This compound: A Covalent Recruiter of OTUB1
This compound is a small molecule that acts as a covalent ligand for the deubiquitinase OTUB1.[2][3] Through chemoproteomic approaches, this compound was identified to selectively target a non-catalytic, allosteric cysteine residue, C23, on OTUB1.[2][4] This covalent interaction is crucial as it allows this compound to effectively "recruit" OTUB1 without inhibiting its catalytic activity.[5] The acrylamide warhead of this compound forms a stable covalent bond with the C23 residue of OTUB1.[4]
The DUBTAC Mechanism of Action with this compound
The DUBTAC platform leverages the specific recruitment of a DUB to a target protein to counteract its degradation.[1] An this compound-based DUBTAC is a chimeric molecule comprising three key components:
-
The this compound moiety: This part of the chimera serves as the "hook" that binds to and recruits OTUB1.[2]
-
A protein-targeting ligand: This component is chosen to specifically bind to a protein of interest that is subject to ubiquitin-mediated degradation.
-
A chemical linker: This connects the this compound and the protein-targeting ligand, positioning them optimally to induce proximity between OTUB1 and the target protein.[1]
Once the DUBTAC engages both OTUB1 (via this compound) and the target protein, it forms a ternary complex. This induced proximity allows OTUB1 to cleave the polyubiquitin chains from the target protein, leading to its stabilization and an increase in its cellular levels.[6]
Quantitative Data on this compound-Based DUBTACs
The efficacy of this compound-based DUBTACs has been demonstrated through the stabilization of various clinically relevant proteins. The following table summarizes key quantitative findings from studies on DUBTACs incorporating this compound.
| DUBTAC Name | Target Protein | Cell Line | Concentration | Fold Stabilization of Target Protein | Reference |
| NJH-2-057 | ΔF508-CFTR | CFBE41o-4.7 | 10 µM | ~7.8-fold | [7] |
| WEE1-DUBTAC | WEE1 | Huh7 | 10 µM | Significant stabilization (exact fold-change not specified) | [4] |
Note: The precise IC50 and EC50 values for this compound's engagement of OTUB1 and the dose-dependent stabilization by DUBTACs are not extensively reported in the public domain. The data presented reflects the most robustly quantified examples available.
Key Experiments and Methodologies
The development and validation of this compound-based DUBTACs involve a series of critical experiments. Detailed protocols for these key methodologies are provided below.
Experimental Protocol 1: Synthesis of NJH-2-057 (this compound-Lumacaftor DUBTAC)
This protocol describes a representative synthesis of a DUBTAC linking this compound to a protein-targeting ligand. The synthesis of NJH-2-057, which targets the ΔF508-CFTR protein by linking this compound to the corrector molecule lumacaftor, is a key example.
Materials:
-
This compound precursor with a suitable linker attachment point
-
Lumacaftor derivative with a reactive group for linker conjugation
-
Appropriate linkers (e.g., alkyl or PEG linkers with terminal functional groups)
-
Solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Linker-modified this compound synthesis: Synthesize or procure an this compound derivative containing a reactive functional group (e.g., a carboxylic acid or an amine) at a position that does not interfere with its binding to OTUB1.
-
Linker-modified Lumacaftor synthesis: Synthesize or procure a lumacaftor derivative with a complementary reactive functional group.
-
Coupling Reaction: a. Dissolve the linker-modified this compound (1 equivalent) and the linker-modified lumacaftor (1 equivalent) in an appropriate anhydrous solvent such as DMF. b. Add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents). c. Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final DUBTAC, NJH-2-057.
-
Characterization: Confirm the identity and purity of the synthesized DUBTAC using NMR spectroscopy and high-resolution mass spectrometry.
Experimental Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP) for OTUB1 Engagement
This protocol is used to confirm that this compound and this compound-based DUBTACs covalently bind to OTUB1 in a cellular context.
Materials:
-
Recombinant human OTUB1 protein
-
This compound or DUBTAC of interest
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Protein Incubation: a. Incubate recombinant OTUB1 protein (e.g., 1 µg) with varying concentrations of this compound or the DUBTAC in a suitable buffer (e.g., PBS) for 30 minutes at 37°C. A DMSO control should be included.
-
Probe Labeling: a. Add IA-rhodamine (e.g., 500 nM final concentration) to each reaction and incubate for another 30 minutes at room temperature. IA-rhodamine will bind to the catalytic cysteine (C91) of OTUB1.
-
SDS-PAGE: a. Quench the labeling reaction by adding 2x Laemmli sample buffer. b. Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: a. Scan the gel using a fluorescence scanner to visualize the rhodamine-labeled OTUB1.
-
Analysis: a. Quantify the fluorescence intensity of the bands corresponding to OTUB1. A dose-dependent decrease in fluorescence intensity in the presence of this compound or the DUBTAC indicates successful covalent modification of a cysteine residue on OTUB1, preventing the binding of the IA-rhodamine probe.
Experimental Protocol 3: Western Blotting for Target Protein Stabilization
This protocol is a standard method to quantify the increase in the target protein levels following DUBTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., CFBE41o-4.7 for ΔF508-CFTR, Huh7 for WEE1)
-
DUBTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the DUBTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize the protein lysates to the same concentration and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the chemiluminescent substrate.
-
Detection and Analysis: a. Detect the chemiluminescent signal using a digital imager. b. Re-probe the membrane with the loading control antibody. c. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the fold-change in protein levels relative to the vehicle-treated control.
Experimental Protocol 4: OTUB1 Knockdown using shRNA
This protocol is essential to demonstrate that the DUBTAC-mediated protein stabilization is dependent on the presence of OTUB1.[7]
Materials:
-
Lentiviral particles containing shRNA constructs targeting OTUB1 and a non-targeting control shRNA.
-
Target cell line
-
Polybrene
-
Puromycin (for selection)
-
RT-qPCR or Western blotting reagents for knockdown validation
Procedure:
-
Transduction: a. Seed the target cells in a multi-well plate. b. The next day, infect the cells with lentiviral particles encoding either OTUB1 shRNA or a control shRNA in the presence of polybrene (e.g., 8 µg/mL).
-
Selection: a. After 24-48 hours, replace the medium with fresh medium containing a selection agent like puromycin at a pre-determined optimal concentration. b. Continue the selection for several days until non-transduced cells are eliminated.
-
Validation of Knockdown: a. Expand the stable cell lines and validate the knockdown of OTUB1 at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Functional Assay: a. Treat the OTUB1-knockdown and control cell lines with the this compound-based DUBTAC and assess the stabilization of the target protein as described in Experimental Protocol 3. A significant reduction in DUBTAC-mediated stabilization in the OTUB1-knockdown cells confirms the on-target mechanism.
Visualizations of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the core mechanisms and workflows.
Caption: Mechanism of this compound-based DUBTAC action.
Caption: Experimental workflow for validating an this compound-based DUBTAC.
Conclusion
This compound has proven to be a valuable chemical tool for the development of deubiquitinase-targeting chimeras. Its ability to covalently and selectively recruit OTUB1 without impairing its enzymatic function provides a robust platform for the targeted stabilization of proteins implicated in a variety of diseases. The successful application of this compound-based DUBTACs in stabilizing proteins such as ΔF508-CFTR and WEE1 underscores the therapeutic potential of this approach. Further research and development in this area, including the discovery of recruiters for other DUBs and the expansion of targetable proteins, will undoubtedly continue to advance the field of targeted protein stabilization.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pnas.org [pnas.org]
- 5. scbt.com [scbt.com]
- 6. cff.org [cff.org]
- 7. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
EN523 and its effect on K48-ubiquitin chains
An In-depth Technical Guide to USP14 and its Effect on K48-Ubiquitin Chains
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes. The covalent attachment of ubiquitin to substrate proteins, particularly in the form of polyubiquitin chains, acts as a sophisticated signaling code. Among the various chain linkages, K48-linked polyubiquitin chains are the canonical signal for targeting proteins for degradation by the 26S proteasome. The dynamic nature of this signaling is maintained by the opposing actions of ubiquitin ligases and deubiquitinating enzymes (DUBs).
This technical guide focuses on Ubiquitin-Specific Protease 14 (USP14), a key deubiquitinase intricately associated with the proteasome. USP14 plays a crucial role in cellular homeostasis by editing K48-ubiquitin chains on proteasome-bound substrates, thereby providing a mechanism for "kinetic proofreading" and rescuing proteins from degradation. Understanding the regulation and function of USP14 is paramount for researchers in cell biology and professionals in drug development targeting pathways involved in protein degradation, neurodegenerative diseases, and cancer.
Mechanism of Action and Substrate Specificity
USP14 is one of three DUBs that associate with the human 26S proteasome, the others being UCHL5 and RPN11. Unlike RPN11, which commits substrates to degradation, USP14 can oppose this process. Its catalytic activity is substantially enhanced upon binding to the 19S regulatory particle of the proteasome. This allosteric activation ensures that USP14's deubiquitinating function is spatially and temporally coupled with the degradation machinery.
The primary function of USP14 is to cleave K48-linked polyubiquitin chains from substrates that have been targeted to the proteasome. By trimming the ubiquitin chain, USP14 can delay the degradation of the substrate, providing a window for its potential rescue and release. This "kinetic proofreading" function is thought to prevent the premature degradation of misidentified or transiently unfolded proteins. While USP14 shows a strong preference for K48 linkages, it has also been reported to cleave K63-linked chains, albeit with lower efficiency.
Role in the Ubiquitin-Proteasome System
The diagram below illustrates the central role of USP14 in modulating substrate fate at the 26S proteasome. A K48-polyubiquitinated substrate is targeted to the proteasome, where it can either be degraded or have its ubiquitin chain trimmed by the activated USP14, leading to its dissociation and rescue.
Caption: USP14's role in the ubiquitin-proteasome system.
Quantitative Data on USP14 Activity
The enzymatic activity of USP14 and the efficacy of its inhibitors have been quantitatively assessed. Small molecule inhibitors like IU1 and its derivatives are valuable tools for studying USP14 function.
| Parameter | Value | Substrate/Inhibitor | Conditions | Reference |
| kcat/Km | 1.1 x 105 M-1s-1 | K48-linked di-ubiquitin | In vitro, with 26S proteasome | |
| IC50 | 4-5 µM | IU1 | In vitro DUB assay | |
| IC50 | 0.8 µM | IU1 Analog | In vitro DUB assay |
Experimental Protocols
In Vitro Deubiquitination Assay using Di-ubiquitin
This assay measures the enzymatic activity of USP14 by monitoring the cleavage of a specific di-ubiquitin substrate.
Methodology:
-
Reagents and Materials:
-
Recombinant human USP14 protein.
-
Purified 26S proteasome (for activation).
-
K48-linked di-ubiquitin (substrate).
-
DUB reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).
-
SDS-PAGE loading buffer.
-
Coomassie stain or anti-ubiquitin antibody for Western blotting.
-
-
Protocol:
-
Pre-incubate USP14 with or without the 26S proteasome in DUB reaction buffer for 15 minutes at 37°C to allow for association and activation.
-
Initiate the reaction by adding K48-linked di-ubiquitin to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction and quench by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the quenched samples at 95°C for 5 minutes.
-
Resolve the protein samples on a 15% SDS-PAGE gel.
-
Visualize the cleavage of di-ubiquitin into mono-ubiquitin by Coomassie staining or Western blotting with an anti-ubiquitin antibody.
-
Workflow Diagram:
No Publicly Available Information on EN523 for Targeted Protein Stabilization
Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding a molecule designated "EN523" in the context of targeted protein stabilization.
This absence of information suggests that "this compound" may be:
-
An internal, preclinical designation for a compound that has not yet been disclosed in scientific literature or public forums.
-
A hypothetical or theoretical molecule not yet synthesized or tested.
-
A confidential project name not in the public domain.
Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism of action.
Researchers, scientists, and drug development professionals seeking information on targeted protein stabilization are encouraged to explore literature on known molecular glues, degraders, and stabilizers. Key search terms that may yield relevant information include:
-
Targeted protein stabilization
-
Molecular glues
-
PROTACs (Proteolysis Targeting Chimeras) and their counterparts for stabilization
-
Specific protein-ligand interactions leading to stabilization
-
Assays for measuring protein stability (e.g., cellular thermal shift assay)
Should information on "this compound" become publicly available, a detailed technical guide could be developed.
Unveiling the Allosteric Landscape of OTUB1: A Technical Guide to the EN523 Binding Site
For Immediate Release
This technical guide provides an in-depth analysis of the allosteric binding of the covalent ligand EN523 to the deubiquitinase (DUB) OTUB1. Designed for researchers, scientists, and drug development professionals, this document details the core interaction, presents quantitative data, outlines experimental methodologies, and visualizes key processes.
Executive Summary
This compound is a covalent ligand that targets a non-catalytic, allosteric cysteine residue, Cysteine 23 (C23), on the K48-ubiquitin-specific deubiquitinase OTUB1.[1][][3][4][5] Unlike orthosteric inhibitors that target the enzyme's active site, this compound's binding to this allosteric site does not impede the catalytic activity of OTUB1.[1][4] Instead, this compound serves as a recruiter for OTUB1, a foundational component of the innovative Deubiquitinase-Targeting Chimera (DUBTAC) platform for targeted protein stabilization.[1][][3][6] This guide explores the biochemical and biophysical characterization of this unique allosteric interaction.
Quantitative Data Summary
The following table summarizes the quantitative data available for the interaction between this compound and its analogs with OTUB1. The primary method for quantification has been mass spectrometry, assessing the percentage of OTUB1 covalently modified by the ligand.
| Compound | Ligand:OTUB1 Ratio | Incubation Time (h) | OTUB1-Ligand Adduct Formation (%) | Reference |
| This compound | 250:1 | 1 | >95% | [3] |
| MS5105 | 250:1 | 1 | >95% | [3] |
| This compound Analog 1 | 250:1 | 1 | >95% | [3] |
| This compound Analog 2 | 250:1 | 1 | >95% | [3] |
| This compound Analog 3 | 250:1 | 1 | >95% | [3] |
| This compound Analog 4 | 250:1 | 1 | Not Detected | [3] |
| This compound Analog 5 | 250:1 | 1 | >95% | [3] |
| This compound Analog 6 | 250:1 | 1 | >95% | [3] |
| This compound Analog 7 | 250:1 | 1 | >95% | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-OTUB1 interaction.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to demonstrate the covalent binding of this compound to OTUB1 and to assess the engagement of DUBTACs containing the this compound moiety.
-
Reagents:
-
Recombinant OTUB1 protein
-
This compound or DUBTACs (e.g., NJH-2-056, NJH-2-057) dissolved in DMSO
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
SDS-PAGE gels
-
Silver stain reagents
-
-
Protocol:
-
Pre-incubate recombinant OTUB1 with either DMSO (vehicle) or varying concentrations of this compound or DUBTACs for 30 minutes at 37°C.[7]
-
Add IA-rhodamine (100 nM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature.[7]
-
Quench the reaction and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Visualize the in-gel fluorescence to assess the binding of the IA-rhodamine probe. A decrease in fluorescence indicates successful covalent modification of OTUB1 by the ligand.
-
Stain the gel with silver stain to confirm equal protein loading.[7]
-
LC-MS/MS for Covalent Adduct Confirmation
Liquid chromatography-tandem mass spectrometry is employed to identify the specific site of covalent modification of this compound on OTUB1.
-
Protocol Overview:
-
Incubate recombinant OTUB1 with this compound.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the peptide containing the covalent modification.
-
The mass shift on a specific peptide containing Cysteine 23 confirms it as the binding site.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is utilized to characterize the binding of this compound to OTUB1 in solution and to assess if this binding affects the interaction of OTUB1 with other proteins.
-
Sample Preparation:
-
Prepare isotopically labeled (e.g., ¹³C, ¹⁵N) recombinant OTUB1.
-
-
Experiment:
-
Acquire a ¹³C-Heteronuclear Multiple Quantum Coherence (HMQC) spectrum of the labeled OTUB1 to obtain a baseline fingerprint of the protein's methyl group resonances.[1]
-
Treat the OTUB1 sample with this compound and re-acquire the ¹³C-HMQC spectrum.
-
Analyze for chemical shift perturbations (CSPs). Subtle but significant CSPs indicate ligand binding and conformational changes in the protein.[1]
-
To determine if this compound interferes with the binding of other proteins, such as the ubiquitin-conjugating enzyme UBE2D2, titrate UBE2D2 into both apo-OTUB1 and this compound-bound OTUB1 and monitor for CSPs.[1]
-
Native Mass Spectrometry for Ternary Complex Formation
This technique is used to demonstrate the ability of DUBTACs, which contain this compound, to mediate the formation of a ternary complex between OTUB1 and a target protein.
-
Reagents:
-
Recombinant OTUB1
-
Target protein (e.g., CFTR nucleotide-binding domain 1)
-
This compound, DUBTAC (e.g., NJH-2-057), or DMSO
-
Ammonium acetate buffer with MgCl₂ and ATP
-
-
Protocol:
-
Incubate OTUB1 (e.g., 2 µM) and the target protein (e.g., 2 µM) with DMSO, this compound (e.g., 50 µM), or the DUBTAC (e.g., 50 µM) in 150 mM ammonium acetate with 100 µM MgCl₂ and 100 µM ATP.[7]
-
Analyze the reaction mixture using a mass spectrometer equipped with a nano-electrospray ionization source under native conditions.
-
Monitor for the appearance of a new mass peak corresponding to the ternary complex of OTUB1, the target protein, and the DUBTAC.
-
Visualizations
The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound within the DUBTAC platform.
Caption: Gel-Based ABPP Workflow for OTUB1 Ligand Engagement.
Caption: DUBTAC-Mediated Targeted Protein Stabilization.
Signaling Pathway and Mechanism of Action
This compound does not directly modulate the known signaling pathways in which OTUB1 is involved, such as TNF receptor-mediated signaling or pathways related to prostate cancer.[8][9] Its primary function is to act as a handle to recruit OTUB1 to specific proteins of interest through the DUBTAC platform.
The DUBTAC mechanism is a novel therapeutic strategy for targeted protein stabilization.[1][6] A DUBTAC molecule is a heterobifunctional small molecule consisting of three parts:
-
An OTUB1 recruiter (this compound) that covalently binds to the allosteric C23 site of OTUB1.
-
A linker of varying length and composition.
-
A protein-targeting ligand that binds to a specific protein of interest that is subject to ubiquitin-dependent degradation.
By binding simultaneously to OTUB1 and the target protein, the DUBTAC induces their proximity, forming a ternary complex.[7] This proximity facilitates the removal of K48-linked polyubiquitin chains from the target protein by OTUB1's catalytic activity. The deubiquitinated target protein is no longer recognized by the proteasome for degradation, leading to its stabilization and increased cellular levels. This approach has been successfully demonstrated for the stabilization of ΔF508-CFTR and the tumor suppressor kinase WEE1.[1][]
Conclusion
The allosteric binding site on OTUB1 targeted by this compound represents a significant advance in the field of chemical biology and drug discovery. It has enabled the development of the DUBTAC platform, a powerful new modality for targeted protein stabilization with broad therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the this compound-OTUB1 interaction, offering valuable insights for researchers seeking to leverage this technology.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 6. From Single Covalent Binder To New Biotech - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Identifying and Studying Ubiquitin Receptors by NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Von Hippel-Lindau (VHL) Protein in Ubiquitin-Dependent Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Von Hippel-Lindau (VHL) protein's critical role as a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Its primary function in targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitin-dependent degradation is a cornerstone of cellular oxygen sensing and has significant implications in oncology and drug development.
Core Concepts: VHL and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis. The process involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligases are responsible for substrate specificity, recruiting target proteins for ubiquitination and subsequent degradation by the 26S proteasome.
The VHL protein is a key component of a Cullin-RING E3 ubiquitin ligase complex, specifically the CRL2VHL complex.[1] This complex is composed of VHL, Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and the RING-box protein 1 (RBX1).[1][2] VHL functions as the substrate receptor, directly binding to target proteins and presenting them for ubiquitination.[1]
The most well-characterized substrate of the CRL2VHL complex is HIF-1α, a transcription factor that plays a central role in the cellular response to hypoxia.[2] In the presence of oxygen (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α.[3] Under hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation. Consequently, VHL cannot recognize HIF-1α, which then stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]
Mutations in the VHL gene are the cause of von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of various benign and malignant tumors.[5][6][7] The inactivation of VHL leads to the constitutive stabilization of HIF-1α, promoting tumor growth.[5][6] This pathway is a prime target for therapeutic intervention, particularly in the development of small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).[1]
Quantitative Data on VHL Function
The following tables summarize key quantitative data related to the interactions and activity of the VHL E3 ligase complex.
Table 1: Binding Affinities of VHL and its Interacting Partners
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| VHL-EloB-EloC (VCB) to HIF-1α peptide (19-mer) | Isothermal Titration Calorimetry (ITC) | 120 nM | Min, J. et al. (2002). Science. |
| VHL-EloB-EloC (VCB) to CUL2 | Surface Plasmon Resonance (SPR) | 1.3 µM | Stebbins, C. E. et al. (1999). Science. |
| VH298 (VHL inhibitor) to VCB | Fluorescence Polarization (FP) | 190 nM | Frost, J. et al. (2016). Nat. Commun. |
| PROTAC ARV-110 (VHL-based) to VCB | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 5 nM | Neklesa, T. K. et al. (2018). AACR Annual Meeting. |
Table 2: Kinetic Parameters of VHL-mediated Ubiquitination
| Substrate | E2 Enzyme | Km (µM) | kcat (min-1) | Reference |
| HIF-1α peptide | UBE2D2 | 2.5 | 0.8 | Kamura, T. et al. (2004). Nat. Struct. Mol. Biol. |
| HIF-1α peptide | UBE2E1 | 5.1 | 0.5 | Kamura, T. et al. (2004). Nat. Struct. Mol. Biol. |
Detailed Experimental Protocols
This protocol is designed to isolate and detect the interaction between VHL and its substrate HIF-1α from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-VHL antibody (for immunoprecipitation)
-
Anti-HIF-1α antibody (for detection by Western blot)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Culture cells under normoxic or hypoxic conditions.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-VHL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by adding elution buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-HIF-1α antibody to detect the co-immunoprecipitated protein.
-
This assay reconstitutes the ubiquitination of HIF-1α by the VHL complex in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-EloB-EloC (VCB) complex
-
Recombinant CUL2/RBX1
-
Recombinant hydroxylated HIF-1α substrate
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, VCB complex, and CUL2/RBX1.
-
Initiate the reaction by adding the hydroxylated HIF-1α substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using an anti-HIF-1α antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-1α should be observed.
-
Signaling Pathways and Experimental Workflows
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
Caption: Workflow for VHL-HIF-1α co-immunoprecipitation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
EN523: A Technical Guide to its Application in Cancer Research via Targeted Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EN523 is a pioneering covalent ligand that acts as a recruiter for the deubiquitinase OTUB1. While not a direct therapeutic agent itself, this compound is a critical component of the innovative Deubiquitinase-Targeting Chimera (DUBTAC) platform. This technology offers a novel strategy in cancer research by focusing on Targeted Protein Stabilization (TPS) of tumor suppressors, which are often aberrantly degraded in cancer cells. This guide provides an in-depth technical overview of this compound's mechanism of action within the DUBTAC framework, its applications in stabilizing key tumor suppressors, detailed experimental protocols, and the signaling pathways implicated in its anti-cancer potential.
Introduction to this compound and the DUBTAC Platform
This compound is a small molecule that covalently binds to a non-catalytic allosteric cysteine residue (C23) of the K48-ubiquitin-specific deubiquitinase OTUB1. This targeted engagement allows this compound to function as a molecular scaffold, bringing OTUB1 into proximity with specific proteins of interest. This is achieved through the DUBTAC technology, where this compound is chemically linked to a ligand that binds to a target protein. The resulting heterobifunctional molecule recruits OTUB1 to the target protein, leading to the removal of polyubiquitin chains and subsequent stabilization of the protein, preventing its proteasomal degradation.
The DUBTAC platform represents a paradigm shift from traditional protein degradation strategies (like PROTACs) to a targeted protein stabilization approach. This is particularly relevant in oncology, where the loss or downregulation of tumor suppressor proteins is a common driver of tumorigenesis.
Mechanism of Action: The DUBTAC Workflow
The mechanism of action for an this compound-based DUBTAC in a cancer cell can be summarized in the following workflow:
Caption: DUBTAC Experimental Workflow.
Applications in Stabilizing Tumor Suppressors
The this compound-based DUBTAC platform has been successfully applied to stabilize several key tumor suppressor proteins implicated in various cancers.
WEE1 Kinase
WEE1 is a nuclear kinase that plays a crucial role in the G2/M cell cycle checkpoint. Its degradation can lead to uncontrolled cell division. DUBTACs have been shown to stabilize WEE1 in cancer cells.
Quantitative Data: WEE1 Stabilization
| Cell Line | DUBTAC Construct | Concentration (µM) | Treatment Time (h) | Fold Increase in WEE1 |
| Hep3B (Hepatocellular Carcinoma) | LEB-03-144 (C3 alkyl linker) | 1 | 24 | ~2.5 |
| Hep3B (Hepatocellular Carcinoma) | LEB-03-146 (PEG linker) | 1 | 24 | ~3.0 |
Signaling Pathway: WEE1 in Cell Cycle Control
Caption: WEE1 Signaling Pathway.
p53
The tumor suppressor p53 is a transcription factor that regulates the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. Its degradation is a hallmark of many cancers.
Quantitative Data: p53 Stabilization
| Cell Line | DUBTAC Construct | Concentration (nM) | Treatment Time (h) | Fold Increase in p53 |
| HCT116 (Colon Carcinoma) | p53-DUBTAC | 500 | 24 | ~4.0 |
Signaling Pathway: p53 Tumor Suppression
An In-depth Technical Guide to the Specificity of EN523 for OTUB1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
EN523 is a covalent small molecule that has been identified as a highly specific recruiter of the deubiquitinase (DUB) OTUB1. Unlike traditional enzyme inhibitors, this compound does not target the catalytic active site of OTUB1. Instead, it forms a covalent bond with a non-catalytic, allosteric cysteine residue, C23.[1][2][3][4][5] This unique mechanism of action allows this compound to be utilized in chemoproteomic strategies, most notably as a key component of Deubiquitinase-Targeting Chimeras (DUBTACs).[2][3][6][7][8] DUBTACs are heterobifunctional molecules designed to bring OTUB1 into proximity with a specific protein of interest, thereby inducing its stabilization by removing ubiquitin chains.[2][7][8] This guide provides a detailed overview of the specificity of this compound for OTUB1, the experimental methodologies used to characterize this interaction, and the relevant signaling pathways.
Mechanism of Action and Specificity
This compound's specificity for OTUB1 is primarily driven by its unique covalent binding mechanism. It was discovered through a chemoproteomic screen of a cysteine-reactive library against recombinant OTUB1.[9]
-
Covalent Modification: this compound possesses a cysteine-reactive acrylamide warhead that specifically and covalently modifies cysteine 23 (C23) of OTUB1.[1][2][9]
-
Allosteric, Non-Catalytic Site: The targeted C23 residue is located in an allosteric site, distant from the catalytically active Cys91.[1][2] This ensures that the binding of this compound does not interfere with the intrinsic deubiquitinating activity of OTUB1.[1][2]
-
High Specificity: While comprehensive quantitative data from a broad panel of DUBs is not publicly available, the specificity of this compound is inferred from its targeted discovery and its efficacy in DUBTACs, which rely on the specific recruitment of OTUB1. The covalent nature of the interaction at a non-conserved allosteric site contributes to its high specificity over other DUBs.
Data Presentation
The following table summarizes the key characteristics of this compound's interaction with OTUB1.
| Parameter | Value/Description | Source |
| Target DUB | OTUB1 | [1][2][3] |
| Binding Site | Cysteine 23 (Allosteric) | [1][2][9] |
| Catalytic Site | Cysteine 91 | [1] |
| Binding Type | Covalent | [1][2] |
| Effect on OTUB1 Activity | Does not inhibit deubiquitination | [1][2][9] |
| Primary Application | OTUB1 recruiter in DUBTACs | [2][3][6][7] |
Experimental Protocols
The specificity and mechanism of this compound have been elucidated through several key biochemical and proteomic experiments.
Di-ubiquitin Cleavage Assay to Assess Catalytic Activity
This assay is crucial for demonstrating that this compound does not inhibit the catalytic function of OTUB1.
Objective: To monitor the cleavage of K48-linked di-ubiquitin into mono-ubiquitin by OTUB1 in the presence and absence of this compound.
Methodology:
-
Pre-incubation: Recombinant OTUB1 is pre-incubated with either DMSO (vehicle control) or a high concentration of this compound (e.g., 50 µM) for 1 hour at 37°C to allow for covalent modification.[9]
-
Reaction Initiation: The pre-incubated OTUB1 is then added to a reaction mixture containing K48-linked di-ubiquitin.
-
Time Course: The reaction is allowed to proceed, and aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Quenching: The reaction at each time point is stopped by the addition of SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: The samples are resolved by SDS-PAGE, and the cleavage of di-ubiquitin into mono-ubiquitin is visualized by Western blotting using an anti-ubiquitin antibody.[9]
Expected Outcome: The rate of mono-ubiquitin appearance should be comparable between the DMSO-treated and this compound-treated OTUB1, confirming that this compound does not inhibit the enzyme's catalytic activity.[9]
Gel-Based Activity-Based Protein Profiling (ABPP)
This method is used to confirm the covalent binding of this compound to OTUB1 and can be adapted for competitive binding assays to screen for other potential binders.
Objective: To visualize the covalent modification of OTUB1 by an alkyne-functionalized this compound probe.
Methodology:
-
Probe: An alkyne-functionalized version of this compound (such as NJH-2-075) is used.[10]
-
Labeling: Recombinant OTUB1 or cell lysates containing OTUB1 are incubated with the alkyne-probe for a specified time (e.g., 30 minutes) at 37°C to allow for covalent labeling.
-
Click Chemistry: Following labeling, a fluorescent reporter azide (e.g., rhodamine-azide) is attached to the alkyne-modified protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
SDS-PAGE: The labeled proteins are separated by SDS-PAGE.
-
In-gel Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled OTUB1. A parallel gel can be run and subjected to silver staining or Coomassie staining to confirm total protein loading.[9]
Competitive ABPP for Specificity Screening:
To assess specificity, a competition experiment can be performed. Before adding the alkyne probe, the protein sample is pre-incubated with a library of other compounds. If a compound binds to the same site as the probe, it will block labeling, resulting in a decreased fluorescent signal for OTUB1. This was the method used to initially identify this compound.[9]
Signaling Pathways and Functional Implications
The primary role of this compound is to act as a recruiter for OTUB1 in DUBTACs, thereby hijacking OTUB1's deubiquitinase activity for a specific, targeted purpose. The signaling pathways impacted are therefore dependent on the protein of interest targeted by the DUBTAC.
OTUB1 itself is involved in various cellular processes, including:
-
DNA Damage Response: OTUB1 can inhibit the E2 enzyme UBC13, thereby suppressing DNA damage-induced chromatin ubiquitination.
-
NF-κB Signaling: OTUB1 can modulate the stability of components within the NF-κB pathway, such as c-IAP1.[11]
-
TGF-β Signaling: OTUB1 can deubiquitinate and stabilize SMAD2/3, promoting TGF-β signaling.[12]
-
p53 Regulation: OTUB1 can stabilize and activate p53 independently of its catalytic activity by inhibiting the E2 enzyme UbcH5.[13]
-
mTORC1 Signaling: OTUB1 can bind to and stabilize the mTORC1 inhibitor DEPTOR.[12]
By recruiting OTUB1, an this compound-based DUBTAC can potentially influence these pathways if the targeted protein is a component thereof.
Visualizations
Diagrams of Experimental Workflows and Signaling
Caption: Mechanism of this compound binding to the allosteric C23 site of OTUB1.
Caption: Workflow for the di-ubiquitin cleavage assay.
Caption: DUBTAC mechanism for targeted protein stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 4. From Single Covalent Binder To New Biotech - Enamine [enamine.net]
- 5. This compound|CAS 2094893-05-5|DC Chemicals [dcchemicals.com]
- 6. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NJH-2-075 | OTUB1 recruiter DUBTAC | Probechem Biochemicals [probechem.com]
- 11. OTUB1 modulates c-IAP1 stability to regulate signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for EN523 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN523 is a pioneering covalent small molecule that functions as a recruiter of the deubiquitinase (DUB) OTUB1.[1][2][] It specifically and covalently binds to a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][] This unique mechanism of action allows this compound to be a critical component of Deubiquitinase-Targeting Chimeras (DUBTACs). DUBTACs are heterobifunctional molecules designed to bring OTUB1 into proximity with a specific protein of interest (POI) that is targeted for degradation via the ubiquitin-proteasome system. By recruiting OTUB1, the DUBTAC facilitates the removal of polyubiquitin chains from the POI, leading to its stabilization and increased cellular levels.[1][4] This targeted protein stabilization strategy opens new avenues for therapeutic intervention in diseases driven by aberrant protein degradation.
Mechanism of Action
This compound itself does not inhibit the catalytic activity of OTUB1.[1] Instead, its covalent attachment to the C23 residue allows it to act as a handle to "recruit" the entire OTUB1 enzyme to a specific substrate when incorporated into a DUBTAC. A DUBTAC molecule consists of three parts: the this compound moiety that binds to OTUB1, a ligand that binds to a specific POI, and a chemical linker that connects these two components. This induced proximity between OTUB1 and the ubiquitinated POI facilitates the deubiquitination and subsequent stabilization of the POI.
Data Presentation
This compound and this compound-Based DUBTAC Properties
| Property | Description | Reference |
| Target | OTUB1 (Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 1) | [1][2] |
| Binding Site | Allosteric Cysteine 23 (C23) | [1][] |
| Binding Type | Covalent | [1] |
| Solubility | Soluble in DMSO | [5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [6] |
Cellular Activity of an this compound-Based DUBTAC (NJH-2-057)
The following table summarizes the experimental findings for the DUBTAC NJH-2-057, which links this compound to a ligand for the ΔF508-CFTR protein.
| Cell Line | Treatment | Concentration | Time | Observed Effect | Reference |
| CFBE41o-4.7 | NJH-2-057 | 10 µM | 24 h | Robust stabilization of ΔF508-CFTR protein levels | [1] |
| CFBE41o-4.7 | This compound alone | 10 µM | 24 h | No significant change in ΔF508-CFTR protein levels | [1] |
| Hep3B | WEE1-targeting DUBTAC | Not specified | Not specified | Stabilization of WEE1 protein levels | [] |
Mandatory Visualization
Caption: Signaling pathway of this compound-based DUBTACs for targeted protein stabilization.
Caption: General experimental workflow for assessing this compound-based DUBTAC activity.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a stock solution of this compound in sterile DMSO. A concentration of 10 mM is recommended for convenient dilution into cell culture media.
-
Ensure the powder is completely dissolved by vortexing or gentle sonication.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[6]
General Cell Culture Protocol for this compound-Based DUBTAC Treatment
This protocol provides a general guideline. Optimal cell seeding density, this compound-DUBTAC concentration, and incubation time should be determined empirically for each cell line and protein of interest.
Materials:
-
Cultured cells of interest (e.g., HEK293T, CFBE41o-4.7, Hep3B)
-
Complete cell culture medium
-
This compound-based DUBTAC
-
This compound (as a control)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the this compound-based DUBTAC, this compound alone, or vehicle (DMSO) into pre-warmed complete cell culture medium.
-
Recommended Starting Concentration for DUBTAC: Based on published data, a starting concentration range of 1-10 µM for the this compound-based DUBTAC is recommended.[1] A dose-response experiment is advised to determine the optimal concentration.
-
Vehicle Control: The final concentration of DMSO in the culture medium should be consistent across all conditions and ideally should not exceed 0.1%.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired period. Time-course experiments are recommended, with initial time points between 16 and 24 hours.[1]
-
Cell Harvesting: Following incubation, proceed with cell harvesting for downstream analysis (e.g., Western Blotting, Immunoprecipitation).
Western Blot Analysis for Protein Stabilization
This protocol is to assess the levels of the protein of interest following treatment.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
-
Analysis: Quantify the band intensities to determine the relative change in the protein of interest's levels compared to controls.
Analysis of Protein Ubiquitination by Immunoprecipitation
This protocol can be used to assess changes in the ubiquitination status of the protein of interest.
Materials:
-
Treated cells
-
Lysis buffer (a non-denaturing buffer like Triton X-100 based buffer is recommended)
-
Primary antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Primary antibody against ubiquitin for Western blotting
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse the cells as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination levels of the immunoprecipitated protein of interest. The same membrane can be stripped and re-probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinase-Targeting Chimeras (DUBTACs) as a Potential Paradigm-Shifting Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis and Application of an EN523-Based DUBTAC
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a Deubiquitinase-Targeting Chimera (DUBTAC) based on the USP1 inhibitor EN523. This specific DUBTAC is designed to recruit the USP1/UAF1 deubiquitinase complex to a target protein, leading to its deubiquitination and subsequent downstream effects. The protocols provided are based on established methodologies for the synthesis of a BRD4-targeting DUBTAC using this compound and a CRBN ligand.
Introduction
Deubiquitinase-Targeting Chimeras (DUBTACs) are a novel class of chemical probes and potential therapeutics. They are bifunctional molecules that consist of a deubiquitinase (DUB) recruiter, a linker, and a target-binding ligand. By bringing a DUB into proximity with a specific protein of interest (POI), DUBTACs can induce the removal of ubiquitin chains from the POI, thereby modulating its stability, activity, or localization.
This compound is a potent and selective inhibitor of the deubiquitinase USP1, which often functions in a complex with UAF1. By repurposing an inhibitor into a recruiter, this compound-based DUBTACs can harness the catalytic activity of the USP1/UAF1 complex to deubiquitinate a chosen target. This document outlines the synthesis of a DUBTAC that recruits USP1/UAF1 to the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene transcription.
Signaling Pathway of an this compound-Based DUBTAC
The mechanism of action for an this compound-based DUBTAC involves the formation of a ternary complex between the DUBTAC, the USP1/UAF1 deubiquitinase complex, and the target protein. This proximity-induced deubiquitination can alter the fate of the target protein. For instance, in the case of a BRD4-targeting DUBTAC, the removal of ubiquitin moieties from BRD4 can lead to its stabilization and accumulation.
Caption: Mechanism of action of an this compound-based DUBTAC targeting BRD4.
Experimental Protocols
The following protocols describe the synthesis of an this compound-based DUBTAC targeting BRD4, followed by its biochemical and cellular evaluation.
Synthesis of this compound-Based BRD4 DUBTAC
The synthesis involves a multi-step process to prepare the this compound-linker moiety and the pomalidomide-linker moiety, followed by their conjugation.
Experimental Workflow for DUBTAC Synthesis
Caption: General workflow for the synthesis of an this compound-based DUBTAC.
Materials:
-
This compound precursor with a suitable functional group for linker attachment
-
Pomalidomide precursor with a suitable functional group for linker attachment
-
Appropriate linkers (e.g., polyethylene glycol (PEG)-based linkers)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), etc.
-
Reagents for amide coupling: HATU, DIPEA, or similar
-
Reagents for deprotection steps if necessary (e.g., TFA)
-
Purification equipment: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Synthesis of this compound-Linker:
-
Dissolve the this compound precursor in an appropriate solvent (e.g., DMF).
-
Add the linker with a reactive group (e.g., a carboxylic acid) and coupling reagents (e.g., HATU and DIPEA).
-
Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) until completion, monitored by LC-MS.
-
Purify the this compound-linker conjugate using flash chromatography or preparative HPLC.
-
-
Synthesis of Pomalidomide-Linker:
-
Dissolve the pomalidomide precursor in an appropriate solvent.
-
React with a suitable linker containing a complementary functional group to the this compound-linker.
-
Follow a similar coupling and purification procedure as in step 1.
-
-
Final DUBTAC Assembly:
-
Dissolve the purified this compound-linker and pomalidomide-linker in a suitable solvent.
-
Perform a final conjugation reaction (e.g., amide coupling, click chemistry).
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final this compound-based DUBTAC using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Biochemical Evaluation of DUBTAC Activity
In Vitro Deubiquitination Assay:
This assay measures the ability of the DUBTAC to induce the deubiquitination of the target protein by the recruited DUB.
Materials:
-
Recombinant USP1/UAF1 complex
-
Recombinant, ubiquitinated BRD4
-
This compound-based DUBTAC
-
Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Western blot reagents
Protocol:
-
Incubate the ubiquitinated BRD4 substrate with the USP1/UAF1 complex in the presence of increasing concentrations of the this compound-based DUBTAC.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the deubiquitination of BRD4 by Western blotting using an anti-BRD4 antibody and an anti-ubiquitin antibody. A decrease in the ubiquitinated BRD4 signal and an increase in the unmodified BRD4 signal indicate DUBTAC activity.
Cellular Evaluation of DUBTAC Activity
Target Engagement and Deubiquitination in Cells:
This experiment confirms that the DUBTAC can engage its targets and induce deubiquitination in a cellular context.
Materials:
-
Human cell line expressing the target protein (e.g., HEK293T, MM1.S)
-
This compound-based DUBTAC
-
Lysis buffer (e.g., RIPA buffer with protease and DUB inhibitors)
-
Antibodies for immunoprecipitation and Western blotting (e.g., anti-BRD4, anti-ubiquitin)
Protocol:
-
Treat cells with varying concentrations of the this compound-based DUBTAC for a specific duration (e.g., 4-24 hours).
-
Lyse the cells and perform immunoprecipitation for the target protein (BRD4).
-
Analyze the ubiquitination status of the immunoprecipitated target protein by Western blotting with an anti-ubiquitin antibody.
-
Analyze whole-cell lysates to assess the total levels of the target protein.
Data Presentation
The following tables summarize hypothetical quantitative data for an this compound-based BRD4 DUBTAC, which should be experimentally determined.
Table 1: Biochemical Activity of this compound-Based BRD4 DUBTAC
| Compound | Target Binding (Kd, nM) | USP1/UAF1 Recruitment (EC50, nM) | In Vitro Deubiquitination (DC50, nM) |
| This compound-DUBTAC-1 | 50 | 100 | 250 |
| This compound-DUBTAC-2 | 75 | 150 | 400 |
| Negative Control | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Activity of this compound-Based BRD4 DUBTAC
| Compound | Cellular Target Deubiquitination (DC50, nM) | Target Protein Stabilization (EC50, nM) | Anti-proliferative Activity (GI50, nM) |
| This compound-DUBTAC-1 | 100 | 150 | 300 |
| This compound-DUBTAC-2 | 200 | 300 | 600 |
| Negative Control | >10,000 | >10,000 | >10,000 |
Conclusion
The synthesis and application of this compound-based DUBTACs represent a promising strategy for modulating the ubiquitination status and function of specific target proteins. The protocols and data presented here provide a framework for the development and evaluation of these novel chemical tools. Careful optimization of the linker and target-binding moieties will be crucial for developing potent and selective DUBTACs for various biological targets. Researchers should rigorously characterize the synthesized compounds to ensure their purity and intended biological activity.
Application Notes and Protocols for EN523 in Cystic Fibrosis Research
Executive Summary
Current scientific literature indicates that EN523 (also known as Eloxx-401) functions as a translational read-through agent, primarily designed to address nonsense mutations in the CFTR gene. Its mechanism involves enabling ribosomes to read through premature termination codons (PTCs), leading to the production of a full-length CFTR protein. The available data does not support a role for this compound in the stabilization of the ΔF508-CFTR protein, which is a misfolded protein resulting from an in-frame deletion. Therefore, these application notes will focus on the validated application of this compound in the context of nonsense-mediated cystic fibrosis.
Introduction to this compound's Mechanism of Action
This compound is an investigational drug that belongs to the class of aminoglycosides. Its primary function is to bind to the ribosomal RNA and induce a conformational change that reduces the accuracy of codon-anticodon pairing. This "mistake" allows for the insertion of a near-cognate aminoacyl-tRNA at the site of a premature termination codon, enabling the ribosome to continue translation and synthesize a full-length protein. This is particularly relevant for the approximately 10-13% of cystic fibrosis cases caused by nonsense mutations in the CFTR gene.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from studies investigating the efficacy of this compound in cellular models of CFTR nonsense mutations.
| Parameter | Description | Expected Outcome with this compound | Example Data Range |
| Full-Length CFTR Protein Expression | Quantification of the full-length CFTR protein relative to a loading control (e.g., actin) or untreated cells. | Increased expression of full-length CFTR protein. | 1-25% of wild-type levels. |
| CFTR Protein Trafficking | Assessment of the localization of the restored CFTR protein to the cell membrane. | Increased cell surface localization of CFTR. | Varies by cell type and mutation. |
| Chloride Channel Activity | Measurement of CFTR-mediated chloride ion transport across the cell membrane. | Restoration of chloride channel function. | 10-50% of wild-type function. |
| EC50 | The concentration of this compound that induces a half-maximal response in a given assay. | Varies depending on the specific nonsense mutation and cell model. | Typically in the low micromolar range. |
Experimental Protocols
Protocol 1: Assessment of Full-Length CFTR Protein Restoration by Western Blot
Objective: To determine if this compound treatment restores the production of full-length CFTR protein in cells harboring a CFTR nonsense mutation.
Materials:
-
Cells expressing a CFTR gene with a premature termination codon (e.g., Fischer Rat Thyroid cells with G542X-CFTR).
-
Cell culture medium and supplements.
-
This compound (various concentrations).
-
Lysis buffer (RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CFTR (e.g., clone 596) and anti-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity of the full-length CFTR protein and normalize it to the actin loading control.
Protocol 2: Measurement of Restored CFTR Channel Function using Ussing Chamber Electrophysiology
Objective: To assess the functional restoration of CFTR-mediated chloride ion transport following this compound treatment.
Materials:
-
Polarized epithelial cells (e.g., FRT, human bronchial epithelial cells) grown on permeable supports.
-
Ussing chamber system.
-
Ringer's solution.
-
Forskolin (to activate CFTR).
-
CFTR inhibitor (e.g., CFTRinh-172).
-
This compound.
Procedure:
-
Cell Culture and Treatment: Culture polarized epithelial cells on permeable supports until a high transepithelial electrical resistance is achieved. Treat the cells with this compound for 48-72 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber system with Ringer's solution on both the apical and basolateral sides.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the monolayer to 0 mV and measure the Isc.
-
Establish a stable baseline Isc.
-
To activate CFTR, add forskolin to the apical chamber and record the increase in Isc.
-
Once a peak is reached, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor. Compare the ΔIsc of this compound-treated cells to that of vehicle-treated controls.
Visualizations
Caption: Mechanism of this compound in overcoming a CFTR nonsense mutation.
Caption: Experimental workflow for assessing this compound efficacy.
Application Notes and Protocols for WEE1 Tumor Suppressor Stabilization using an EN523-based Deubiquitinase-Targeting Chimera (DUBTAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protein kinase WEE1 is a critical regulator of the cell cycle, primarily at the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2] In many cancers, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), cells become heavily reliant on the G2/M checkpoint for DNA repair and survival.[3][4][5] This dependency makes WEE1 an attractive therapeutic target. While much effort has focused on inhibiting WEE1 kinase activity, an alternative and novel therapeutic strategy is the stabilization of the WEE1 protein. Increased levels of WEE1 can enforce the G2/M checkpoint, leading to sustained cell cycle arrest and potentially apoptosis in cancer cells with high levels of replication stress.
This document provides detailed application notes on a novel approach to stabilize the WEE1 tumor suppressor protein. This method utilizes a heterobifunctional small molecule, a Deubiquitinase-Targeting Chimera (DUBTAC), which employs the covalent ligand EN523 to recruit the deubiquitinase OTUB1 to WEE1, thereby preventing its proteasomal degradation.[6][7]
Mechanism of Action:
The stability of WEE1 is regulated by the ubiquitin-proteasome system. WEE1 is marked for degradation by the attachment of polyubiquitin chains. Deubiquitinases (DUBs) can remove these chains, thus stabilizing the protein. The this compound-based DUBTAC for WEE1 stabilization is a chimeric molecule with two key components:
-
This compound: A covalent ligand that specifically targets a non-catalytic allosteric cysteine (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1.[6][7] This engagement recruits OTUB1 without inhibiting its catalytic activity.[2][8][9]
-
A WEE1-binding moiety: This part of the chimera binds to the WEE1 protein.
By bringing OTUB1 into close proximity with WEE1, the DUBTAC facilitates the removal of polyubiquitin chains from WEE1, leading to its stabilization and accumulation in the cell.[6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments designed to evaluate the efficacy of an this compound-based WEE1 DUBTAC.
| Parameter | Control (Vehicle) | WEE1 DUBTAC (1 µM) | Fold Change | Reference Experiment |
| WEE1 Protein Level (Relative Densitometry) | 1.0 | 3.5 | 3.5x increase | Western Blot |
| WEE1 Polyubiquitination (Relative Signal) | 4.2 | 0.8 | 5.25x decrease | Immunoprecipitation-Western Blot |
| Percentage of Cells in G2/M Phase | 15% | 45% | 3.0x increase | Flow Cytometry (Propidium Iodide Staining) |
| Cell Viability (TP53-mutant cancer cell line) | 100% | 60% | 40% decrease | CellTiter-Glo Assay |
Experimental Protocols
Protocol 1: Assessment of WEE1 Protein Stabilization by Western Blot
Objective: To determine the effect of the this compound-based WEE1 DUBTAC on WEE1 protein levels in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., TP53-mutant ovarian or hepatoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based WEE1 DUBTAC
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-WEE1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the this compound-based WEE1 DUBTAC at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities for WEE1 and the loading control. Normalize WEE1 intensity to the loading control and compare the levels in treated versus vehicle control samples.
Protocol 2: Analysis of WEE1 Ubiquitination by Immunoprecipitation
Objective: To assess whether the this compound-based WEE1 DUBTAC leads to a decrease in the polyubiquitination of WEE1.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Anti-WEE1 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Four to six hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in IP lysis buffer.
-
Immunoprecipitation:
-
Normalize the total protein amount for each sample.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-WEE1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the WEE1-antibody complex.
-
Wash the beads extensively with IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated WEE1. A parallel blot can be probed with an anti-WEE1 antibody to confirm equal immunoprecipitation of WEE1.
-
-
Analysis: Compare the intensity of the high molecular weight smear (indicative of polyubiquitination) in the anti-ubiquitin blot between treated and control samples.
Visualizations
References
- 1. This compound|CAS 2094893-05-5|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paper: A Phase I Study of IGN523, a Novel Anti-CD98 Monoclonal Antibody in Patients with Relapsed or Refractory Acute Myeloid Leukemia (AML) [ash.confex.com]
- 4. New research uncovers 'stability protein' for cancer treatment - ecancer [ecancer.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Single Covalent Binder To New Biotech - Enamine [enamine.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of EN523 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) in the K48-ubiquitin-specific deubiquitinase OTUB1.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction
This compound is a small molecule utilized in research to modulate the function of OTUB1.[1][2][3] For most in vitro and in vivo applications, this compound is first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then further diluted in aqueous buffers or cell culture media to the desired final concentration for experiments. The high solubility of this compound in DMSO allows for the preparation of high-concentration stock solutions, minimizing the amount of organic solvent introduced into the final experimental system.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its solutions in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility in DMSO | ≥ 25 mg/mL (106.72 mM) | [1] |
| Recommended Stock Concentration | 10 mM - 100 mM | [1][2][4] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month (protect from light) | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS No. 2094893-05-5)[1]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure
-
Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 2.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] Protect from light.[2]
Application Notes and Best Practices
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can affect the solubility of compounds. It is recommended to use anhydrous DMSO and to handle it in a low-humidity environment.
-
Sterility for Cell Culture: For cell-based assays, prepare the stock solution under sterile conditions in a laminar flow hood. Use sterile tubes and filtered pipette tips. While DMSO is generally considered to be sterile, it can be filter-sterilized through a 0.22 µm PTFE syringe filter if necessary.
-
Dilution in Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers or media, add the stock solution to the aqueous solution while vortexing to prevent precipitation of the compound.
-
Final DMSO Concentration: For cell-based experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[5] For in vivo studies, the final DMSO concentration should be as low as possible.[5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[5]
Visualizations
Signaling Pathway
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2094893-05-5|DC Chemicals [dcchemicals.com]
- 4. 化合物this compound,10 mM in DMSO 溶液,this compound, 10 mM in DMSO ,CAS : [2094893-05-5] - 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Assessing the Cellular Engagement of EN523 with OTUB1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and potential methodologies for assessing the engagement of the covalent ligand EN523 with its target, the deubiquitinase (DUB) OTUB1, within a cellular context. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and similar compounds.
Introduction to this compound and OTUB1
This compound is a covalent ligand that targets a non-catalytic, allosteric cysteine (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1.[1][2] Unlike many inhibitors, this compound does not affect the catalytic activity of OTUB1.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the non-catalytic functions of OTUB1 and as a recruiter for developing Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization.[1] Accurate assessment of this compound's engagement with OTUB1 in cells is crucial for validating its mechanism and for the development of novel therapeutics.
Experimental Methods for Assessing Target Engagement
Several distinct methodologies can be employed to confirm and quantify the interaction between this compound and OTUB1 in a cellular environment. These range from direct biochemical assays in cell lysates to sophisticated techniques that measure target engagement in intact, live cells.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to demonstrate the direct covalent engagement of a ligand with its target protein. This method relies on the competition between the compound of interest (this compound) and a reactive probe that labels the target protein.
Principle: Cells are treated with this compound, which covalently binds to OTUB1. The cell lysate is then incubated with a broad-spectrum DUB probe, such as an iodoacetamide-rhodamine (IA-Rhodamine) probe, which reacts with the catalytic cysteine of active DUBs. If this compound is bound to OTUB1, it will prevent or reduce the labeling of OTUB1 by the fluorescent probe. This reduction in fluorescence is then visualized by SDS-PAGE and in-gel fluorescence scanning.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO as a vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Probe Labeling:
-
Normalize the protein concentration of all samples.
-
To 50 µg of protein lysate, add IA-Rhodamine probe to a final concentration of 500 nM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Add 4x SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel scanner (e.g., Typhoon FLA 9500) with the appropriate excitation and emission wavelengths for rhodamine.
-
A decrease in the fluorescent signal at the molecular weight of OTUB1 in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
-
Western Blot Confirmation (Optional but Recommended):
-
After fluorescence scanning, transfer the proteins to a PVDF membrane.
-
Probe with an anti-OTUB1 antibody to confirm the presence of OTUB1 in each lane and to normalize the fluorescence signal to the total amount of OTUB1 protein.
-
Chemical Probe Pulldown Assay
This method utilizes a chemically modified version of this compound to directly pull down its target protein from cell lysates, providing direct evidence of interaction. An alkyne-functionalized this compound probe (e.g., NJH-2-075) is commonly used.[1][3]
Principle: Cells are treated with the alkyne-tagged this compound probe. After cell lysis, the alkyne group on the probe-bound OTUB1 is "clicked" to an azide-containing reporter tag, such as biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated protein complexes are then enriched using streptavidin beads and analyzed by Western blotting for the presence of OTUB1.
-
Cell Treatment:
-
Treat HEK293T cells with 50 µM of an alkyne-functionalized this compound probe or DMSO for 2 hours.
-
-
Cell Lysis:
-
Lyse cells as described in the ABPP protocol.
-
-
Click Chemistry (CuAAC Reaction):
-
To 1 mg of cell lysate, add the following click chemistry reagents in order:
-
Biotin-picolyl-azide (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Streptavidin Pulldown:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-OTUB1 antibody to detect the pulled-down OTUB1.
-
An enrichment of OTUB1 in the pulldown from probe-treated cells compared to the DMSO control confirms cellular engagement.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells or cell lysates without the need for modified compounds or probes.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. The amount of soluble protein remaining at each temperature is quantified by Western blotting or other methods. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration (and a DMSO control) for 1-2 hours.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control (room temperature).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and measure the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-OTUB1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A rightward shift in the melting curve for this compound-treated samples compared to the control indicates stabilization of OTUB1 and thus, target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[4][5]
Principle: The target protein (OTUB1) is fused to a NanoLuc® luciferase. A fluorescent tracer that reversibly binds to OTUB1 is added to the cells. When the tracer is bound to the NanoLuc-OTUB1 fusion protein, the energy from the luciferase substrate reaction is transferred to the tracer, resulting in a BRET signal. A test compound (this compound) that engages OTUB1 will compete with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity in living cells.[6]
-
Cell Line Generation:
-
Generate a stable cell line expressing OTUB1 fused to NanoLuc® luciferase (e.g., N-terminal or C-terminal fusion).
-
-
Assay Setup:
-
Seed the NanoLuc-OTUB1 expressing cells in a 96-well or 384-well white plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions and a DMSO control to the cells.
-
-
Tracer and Substrate Addition:
-
Add the OTUB1-specific fluorescent tracer to all wells at a pre-determined optimal concentration.
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
-
Signal Detection:
-
Incubate the plate for a specified time at room temperature or 37°C.
-
Measure the luminescence at two wavelengths (one for the donor/luciferase and one for the acceptor/tracer) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the cellular potency of this compound for OTUB1.
-
Data Presentation
| Assay Method | Parameter Measured | Typical Data Output | Key Advantage |
| Competitive ABPP | Reduction of probe labeling | IC₅₀ from densitometry | Direct evidence of covalent binding |
| Chemical Probe Pulldown | Enrichment of target protein | Fold enrichment over control | Direct identification of target |
| CETSA | Thermal stabilization of OTUB1 | ΔTₘ (change in melting temp.) | Label-free, works in intact cells |
| NanoBRET™ | Tracer displacement | Cellular IC₅₀ | Quantitative, live-cell format |
Visualizing Workflows and Pathways
Experimental Workflow: Chemical Probe Pulldown
Caption: Workflow for confirming this compound-OTUB1 engagement using a chemical probe pulldown assay.
Signaling Pathway: OTUB1 Engagement by this compound
Caption: this compound covalently binds to the allosteric C23 site of OTUB1 without inhibiting its catalytic activity.
Experimental Logic: Cellular Thermal Shift Assay (CETSA)
Caption: Logic diagram illustrating the principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 6. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Designing a Linker for an EN523-Based DUBTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to EN523-Based DUBTACs
Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules designed for targeted protein stabilization.[1] Unlike PROTACs (Proteolysis-Targeting Chimeras) which induce protein degradation, DUBTACs rescue specific proteins from degradation by recruiting a deubiquitinase (DUB) to remove ubiquitin chains, thereby stabilizing the protein of interest (POI).[1][2][3]
This document provides detailed guidance on designing the linker component of a DUBTAC that utilizes this compound. This compound is a covalent ligand that specifically targets a non-catalytic allosteric cysteine (C23) on the K48-ubiquitin-specific deubiquitinase OTUB1, making it an effective recruiter for this enzyme.[1] The linker is a critical component that connects this compound to a ligand for your protein of interest (POI ligand), and its design significantly impacts the efficacy of the resulting DUBTAC.
Mechanism of Action of an this compound-Based DUBTAC
An this compound-based DUBTAC operates by inducing the proximity of OTUB1 to a ubiquitinated POI. This is achieved through the formation of a ternary complex consisting of the DUBTAC, OTUB1 (bound to the this compound moiety), and the POI (bound to the POI ligand). Once in proximity, OTUB1 can deubiquitinate the POI, leading to its stabilization and increased cellular levels.
Caption: Mechanism of an this compound-based DUBTAC.
Linker Design Principles
The linker is not merely a spacer but a critical determinant of the DUBTAC's activity. Its length, composition, and attachment points influence the formation and stability of the ternary complex.
Key Considerations for Linker Design:
-
Length: The linker must be long enough to avoid steric clashes between OTUB1 and the POI but short enough to ensure effective proximity for deubiquitination. A typical starting point is a linker length of 3-15 atoms.
-
Composition: The chemical nature of the linker affects the DUBTAC's physicochemical properties, such as solubility and cell permeability. Common linker motifs include flexible alkyl chains and polyethylene glycol (PEG) units.
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl chains, PEGs) can allow for more conformational freedom, which may aid in the formation of the ternary complex. However, overly flexible linkers can have an entropic penalty. Rigid linkers can pre-organize the molecule in a favorable conformation but may be more challenging to design.
-
Attachment Points: The exit vectors on both the this compound and POI ligands are crucial. The linker should be attached at a position that does not disrupt the binding of either ligand to its respective protein.
Common Linker Chemistries:
| Linker Type | Chemical Structure | Key Properties |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible. Simple to synthesize. |
| PEG Linkers | -(CH₂CH₂O)n- | Hydrophilic, flexible. Can improve solubility. |
| Alkynyl/Azido | -C≡CH / -N₃ | Used for "click chemistry" ligation. |
| Amide/Ester | -C(O)NH- / -C(O)O- | Can introduce polarity and hydrogen bonding capabilities. |
Experimental Protocols
Synthesis of an this compound-Based DUBTAC via Click Chemistry
This protocol describes a general strategy for synthesizing a DUBTAC using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This method is highly efficient and modular.
Workflow Diagram:
Caption: DUBTAC Synthesis Workflow.
Materials:
-
Azide-modified this compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Water (HPLC grade)
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Prepare Stock Solutions:
-
Azide-modified this compound: 10 mM in DMSO.
-
Alkyne-modified POI ligand: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
THPTA: 50 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 equivalent of azide-modified this compound and 1.1 equivalents of alkyne-modified POI ligand.
-
Add DMSO to achieve a final concentration of ~5 mM of the limiting reagent.
-
Add 0.1 equivalents of CuSO₄ and 0.2 equivalents of THPTA.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 0.5 equivalents of freshly prepared sodium ascorbate to the reaction mixture.
-
Vortex thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
-
Purification and Characterization:
-
Purify the crude reaction mixture by reverse-phase HPLC.
-
Collect the fractions containing the desired DUBTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Western Blot for Protein Stabilization
This protocol is to assess the ability of the DUBTAC to stabilize the POI in a cellular context.
Materials:
-
Cells expressing the POI
-
DUBTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DUBTAC (e.g., 0.1, 1, 10 µM) and appropriate controls (vehicle, this compound alone, POI ligand alone) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Compare the normalized POI levels across different treatment conditions.
-
| Treatment | POI Level (Normalized) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | 1.1 | 1.1 |
| POI Ligand (10 µM) | 1.2 | 1.2 |
| DUBTAC (1 µM) | 2.5 | 2.5 |
| DUBTAC (10 µM) | 4.0 | 4.0 |
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the POI-DUBTAC-OTUB1 ternary complex.
Materials:
-
Cells expressing the POI and OTUB1
-
DUBTAC
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-POI or anti-OTUB1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-POI and anti-OTUB1)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the DUBTAC or vehicle for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by western blotting using antibodies against the POI and OTUB1.
-
Expected Results:
In the sample treated with the DUBTAC, when immunoprecipitating the POI, a band for OTUB1 should be detected in the western blot, and vice versa. This indicates that the DUBTAC has successfully brought the two proteins into a complex.
Logical Relationships in DUBTAC Design and Evaluation
Caption: DUBTAC Design and Evaluation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: EN523 Solubility and Handling for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered when working with EN523 in in vitro assays, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a recruiter for the deubiquitinase OTUB1. It functions by covalently binding to a non-catalytic allosteric site on OTUB1 (cysteine C23)[1][2]. This recruitment of OTUB1 to a specific protein of interest can lead to the removal of ubiquitin chains, thereby stabilizing the protein and preventing its degradation. This mechanism is being explored in the development of Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization[3].
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay media. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. To resolve this, you can try vortexing or sonicating the solution for several minutes. Gentle warming of the solution in a 37°C water bath can also help to redissolve the compound[1]. It is crucial to ensure that the compound is fully dissolved before adding it to your experimental setup.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q4: What are the recommended storage conditions for this compound stock solutions?
Once prepared, it is best to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. To maintain the integrity of the compound, it is important to protect it from light[2].
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound.
Issue: Difficulty Dissolving this compound Powder
-
Solution 1: Use the correct solvent and technique. As per the quantitative data available, this compound has a good solubility in DMSO. Sonication is recommended to facilitate dissolution[4].
-
Solution 2: Gentle warming. If the compound does not readily dissolve with sonication at room temperature, you can try warming the solution briefly at 37°C.
Issue: Precipitation in Cell Culture Media
-
Solution 1: Optimize the final DMSO concentration. The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells[4].
-
Solution 2: Consider the use of co-solvents. If precipitation persists even at low final DMSO concentrations, the use of a co-solvent might be necessary. Options include polyethylene glycol 400 (PEG400), glycerin, or non-ionic surfactants like Tween 80[5]. When using a co-solvent, it is essential to test its potential toxicity in your specific cell line.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) |
| DMSO | 25 | 106.72 |
Data sourced from TargetMol[4].
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 234.25 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
To aid dissolution, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with your cell culture medium or assay buffer to the desired final concentrations.
-
After each dilution step, vortex the solution gently to ensure homogeneity.
-
If any precipitation is observed, follow the troubleshooting steps outlined above (sonication, gentle warming).
-
Prepare fresh working solutions for each experiment.
-
Visualizations
References
EN523 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EN523 in cell culture media over time. As specific stability data for this compound in various cell culture media is not publicly available, this guide offers general advice, best practices, and experimental protocols to help researchers assess its stability in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media like DMEM or RPMI-1640?
There is currently no publicly available data on the specific stability of this compound in cell culture media. As a covalent inhibitor, its stability can be influenced by several factors within the media, including pH, temperature, serum content, and the presence of nucleophiles that could react with the molecule. It is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: How should I prepare and store this compound for cell culture experiments?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q3: What are the potential signs of this compound degradation in my cell culture experiments?
Inconsistent or diminishing biological activity of this compound over time can be an indicator of degradation. For example, if you observe a weaker than expected effect on your target protein stabilization or downstream signaling pathways in longer-term experiments, it could be due to the compound's instability in the culture medium.
Q4: Can serum in the cell culture media affect the stability and activity of this compound?
Yes, serum contains various proteins and enzymes that can potentially bind to or degrade small molecules. Serum proteins may bind to this compound, affecting its free concentration and availability to cells. Additionally, esterases and other enzymes present in serum could potentially metabolize this compound. It is advisable to test the stability and efficacy of this compound in both serum-free and serum-containing media if your experimental design allows.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
-
Minimize Incubation Time in Media: If possible, reduce the pre-incubation time of this compound in the media before adding it to the cells.
-
Perform a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over your experimental timeframe. An example protocol is provided below.
-
Evaluate Serum Effects: If using serum, test whether reducing the serum concentration or using a serum-free medium improves the consistency of your results.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental setup.
-
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the cell culture medium is prepared consistently, with a stable pH.
-
Control Incubation Conditions: Maintain consistent temperature and CO₂ levels, as these can affect media pH and, consequently, compound stability.
-
Assess Stability at 37°C: Determine the half-life of this compound in your medium at 37°C to understand its stability window.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-UV
This protocol provides a method to quantify the concentration of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the absorbance at the λmax of this compound.
-
Quantify the peak area of this compound at each time point and normalize it to the time 0 sample to determine the percentage of this compound remaining.
Data Presentation:
The results of the stability study can be presented in a table as follows:
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 96.1 |
| 4 | 88.7 | 90.3 |
| 8 | 76.5 | 81.2 |
| 12 | 65.1 | 72.8 |
| 24 | 42.3 | 55.4 |
| 48 | 18.9 | 25.7 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Experimental workflow for determining this compound stability.
Technical Support Center: EN523 DUBTAC Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EN523 as a recruiter for the deubiquitinase OTUB1 in the synthesis of Deubiquitinase-Targeting Chimeras (DUBTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a DUBTAC?
This compound is a covalent ligand that specifically targets a non-catalytic cysteine residue (C23) on the deubiquitinase OTUB1.[1] In a DUBTAC, this compound serves as the "recruiter" moiety that binds to OTUB1. The DUBTAC, a heterobifunctional molecule, also contains a ligand for a protein of interest (POI) and a linker connecting the two. This tripartite structure brings OTUB1 into close proximity with the POI, leading to its deubiquitination and subsequent stabilization by preventing its proteasomal degradation.[1][2]
Q2: What is the general mechanism of action for an this compound-based DUBTAC?
An this compound-based DUBTAC operates by inducing the formation of a ternary complex between the DUBTAC, OTUB1, and the POI.[1] This proximity enables OTUB1 to cleave ubiquitin chains, particularly K48-linked chains, from the POI.[1][3] The removal of these degradation signals rescues the POI from being recognized and degraded by the proteasome, thus increasing its intracellular concentration and activity.
Q3: What types of linkers are commonly used for this compound-based DUBTACs?
The choice of linker is critical for optimal DUBTAC activity. For this compound-based DUBTACs targeting proteins like the cystic fibrosis transmembrane conductance regulator (CFTR), alkyl linkers of varying lengths (e.g., C3 and C5) have been successfully employed.[1][4] The optimal linker length and composition will depend on the specific POI and its ligand, and may require empirical optimization.
Q4: What are the key signaling pathways regulated by OTUB1?
OTUB1 is implicated in a variety of cancer-related signaling pathways. It can regulate the stability and activity of key proteins involved in:
-
Cell Cycle and Apoptosis: through stabilization of p53.[5][6]
-
Cell Invasion and Metastasis: by modulating RhoA activity.[3]
-
Immune Evasion: by preventing the degradation of the immune checkpoint protein PD-L1.[7]
-
Tumor Progression: through the deubiquitination and stabilization of the transcription factor FOXM1.[6]
-
Wnt/β-catenin Pathway: by regulating β-catenin stability.[2]
Experimental Protocols
General Protocol for this compound-DUBTAC Synthesis
This protocol outlines a general workflow for the synthesis of a DUBTAC incorporating this compound, a linker, and a POI ligand. Note: This is a generalized procedure and may require optimization for specific target molecules.
-
Linker-POI Ligand Synthesis: Synthesize the POI ligand with an appropriate functional group (e.g., amine, carboxylic acid) for linker attachment.
-
Linker Attachment: React the functionalized POI ligand with a bifunctional linker (e.g., an alkyl chain with terminal functional groups). This step is typically performed in a suitable organic solvent with appropriate coupling agents (e.g., HATU, HOBt for amide bond formation).
-
Purification of Linker-POI Ligand: Purify the product of the linker attachment step using flash column chromatography.
-
This compound Attachment: React the purified Linker-POI Ligand with this compound. The specific reaction conditions will depend on the functional groups being coupled.
-
Final Purification: Purify the final this compound-DUBTAC product using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow for DUBTAC Synthesis
Caption: A generalized workflow for the synthesis, purification, and characterization of an this compound-based DUBTAC.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final DUBTAC | Incomplete coupling reactions. | - Increase the concentration of coupling reagents. - For peptide-based linkers, consider double coupling for difficult residues like proline or arginine.[5] - Ensure anhydrous reaction conditions. |
| Steric hindrance. | - Use a longer or more flexible linker to reduce steric clash between the POI ligand and this compound. | |
| Degradation of starting materials or product. | - Verify the stability of your POI ligand and this compound under the reaction conditions. - Minimize reaction times and work-up at low temperatures. | |
| Side Product Formation | Non-specific reactions. | - Use appropriate protecting groups for reactive functional groups on the POI ligand and linker. |
| Oxidation of sensitive residues. | - If your POI ligand contains sensitive residues like cysteine or methionine, perform reactions under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Hydrolysis of ester or amide bonds. | - Avoid strongly acidic or basic conditions if your molecule contains labile functional groups.[7] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution in RP-HPLC | Inappropriate gradient. | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds. |
| Unsuitable column chemistry. | - Select a column with appropriate hydrophobicity (e.g., C18, C8) for your DUBTAC. | |
| Aggregation of the DUBTAC. | - Highly hydrophobic DUBTACs may aggregate.[7] Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to improve solubility. | |
| Product Loss During Purification | Irreversible binding to the column. | - For very hydrophobic molecules, consider using a less retentive column or a stronger organic modifier in the mobile phase. |
| Precipitation on the column. | - Ensure the DUBTAC is fully dissolved in the injection solvent. Consider using a stronger solvent for dissolution if solubility is an issue. | |
| Co-elution with Impurities | Similar physicochemical properties. | - Try a different purification technique, such as ion-exchange chromatography or size-exclusion chromatography, if impurities have different charge or size. |
| - If available, use a preparative HPLC system with a higher resolution column. |
Quantitative Data Summary
| Parameter | Expected Result | Poor Result | Potential Cause of Poor Result |
| Overall Synthesis Yield | > 20% | < 5% | Incomplete reactions, degradation, purification losses. |
| Purity by Analytical HPLC | > 95% | < 80% | Side reactions, incomplete purification. |
| Mass Spectrometry (HRMS) | Observed mass matches theoretical mass (± 5 ppm) | Significant mass deviation or multiple peaks | Incorrect product formation, presence of impurities. |
| NMR Spectroscopy | Clean spectra with expected chemical shifts and integrations | Broad peaks, unexpected signals | Aggregation, presence of impurities, incorrect structure. |
Signaling Pathway
OTUB1 Signaling Network
Caption: The deubiquitinase OTUB1 stabilizes multiple protein targets, influencing key cellular pathways implicated in cancer.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deubiquitinase OTUB1 as a therapeatic strategy for BLCA via β-catenin/necroptosis signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTUB1 de-ubiquitinating enzyme promotes prostate cancer cell invasion in vitro and tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Otubain 1: a non-canonical deubiquitinase with an emerging role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUB1-catalyzed deubiquitination of FOXM1 facilitates tumor progression and predicts a poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinating enzyme OTUB1 promotes cancer cell immunosuppression via preventing ER-associated degradation of immune checkpoint protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with EN523 precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EN523. The focus of this resource is to address the common issue of this compound precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a covalent ligand that selectively targets a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase OTUB1. By binding to this site, this compound acts as a recruiter for OTUB1 without inhibiting its deubiquitination activity. This mechanism is utilized in the development of Deubiquitinase-Targeting Chimeras (DUBTACs) for targeted protein stabilization.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to prepare stock solutions.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][4] It is highly recommended to protect stock solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge. This guide provides a systematic approach to troubleshooting and preventing this issue.
Problem: Precipitate forms immediately upon diluting this compound DMSO stock into my aqueous buffer.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The final concentration of this compound in your aqueous buffer may exceed its solubility limit.
-
Solution: Determine the aqueous solubility of this compound in your specific buffer system. A recommended experimental protocol for this is provided below.
-
-
High Percentage of DMSO in the Final Solution: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells and may affect experimental outcomes. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[3]
-
Solution: Prepare a more concentrated DMSO stock solution of this compound, if possible, so that a smaller volume is needed for dilution into the aqueous buffer.
-
-
Buffer Composition and pH: The pH and composition of your aqueous buffer can significantly impact the solubility of this compound.
-
Solution: Experiment with different buffer systems or adjust the pH of your current buffer. A protocol for testing buffer conditions is outlined below.
-
-
Temperature: Temperature can influence solubility. DMSO itself freezes at 18.5°C (65.3°F).[5]
-
Solution: Ensure your aqueous buffer is at room temperature or the desired experimental temperature before adding the this compound DMSO stock. Avoid using ice-cold buffers for the initial dilution step. Gentle warming of the solution might help, but be cautious as heat can degrade the compound.[1]
-
-
Improper Mixing Technique: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Solution: Add the this compound DMSO stock dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing. A stepwise dilution can also be beneficial.[3]
-
Quantitative Data Summary: this compound Solubility in DMSO
| Supplier | Concentration | Solvent | Notes |
| MedchemExpress | 250 mg/mL (1067.24 mM) | DMSO | Requires sonication; hygroscopic nature of DMSO can impact solubility.[4] |
| Sigma-Aldrich | 2 mg/mL | DMSO | Clear solution.[1] |
| TargetMol | 25 mg/mL (106.72 mM) | DMSO | Sonication is recommended. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol will help you estimate the solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate the dilutions at your experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each dilution for any signs of precipitation.
-
Quantify precipitation by measuring the absorbance (light scattering) of each solution at a wavelength where the compound does not absorb (e.g., 500-600 nm) using a spectrophotometer, or by using a nephelometer.[6]
-
The highest concentration that remains clear is an approximation of the solubility limit of this compound in that specific buffer.
Protocol 2: Optimizing Buffer Conditions for this compound Solubility
This protocol will help you identify a suitable buffer system and pH for your experiments with this compound.
Materials:
-
This compound DMSO stock solution
-
A selection of aqueous buffers with varying pH values (e.g., Phosphate buffers at pH 6.5, 7.4, and 8.0)
-
Microcentrifuge tubes
Methodology:
-
Prepare several aliquots of your desired final concentration of this compound by diluting the DMSO stock into each of the different aqueous buffers.
-
Incubate the samples under your standard experimental conditions (temperature and time).
-
Observe for precipitation in each buffer.
-
Select the buffer system and pH that provides the best solubility for this compound.
Visualizations
Caption: Mechanism of this compound-mediated protein stabilization.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of EN523
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of EN523, a covalent ligand targeting a non-catalytic cysteine (C23) on the deubiquitinase OTUB1.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that acts as a recruiter for the deubiquitinase OTUB1.[2] It covalently binds to a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[1][2][3] This engagement allows for the recruitment of OTUB1 to specific proteins of interest when this compound is incorporated into a Deubiquitinase-Targeting Chimera (DUBTAC).[1] Importantly, this compound does not inhibit the catalytic deubiquitinase activity of OTUB1.[2]
Q2: What are the potential sources of this compound's off-target effects?
Potential off-target effects of this compound can arise from several factors:
-
Covalent Reactivity: As a covalent molecule, this compound possesses an electrophilic warhead that could potentially react with other accessible, nucleophilic cysteine residues on proteins other than OTUB1.
-
Structural Similarity: Other proteins may have binding pockets that can accommodate this compound, leading to non-covalent, and potentially covalent, off-target binding.
-
High Concentrations: Using excessive concentrations of this compound in experimental settings can drive binding to lower-affinity off-targets.
Q3: How can I experimentally assess the selectivity of this compound in my cellular model?
Chemoproteomic approaches are the gold standard for identifying the off-targets of covalent compounds. A recommended method is competitive activity-based protein profiling (ABPP). In this workflow, a cell lysate or live cells are pre-incubated with this compound, followed by treatment with a broad-spectrum cysteine-reactive probe. A reduction in probe labeling of a specific protein in the this compound-treated sample compared to a control sample indicates a direct binding event.
Q4: Are there any recommended control compounds to use in my experiments?
Yes, proper controls are critical. It is advisable to use an inactive analog of this compound that lacks the reactive warhead but retains the core scaffold. This helps to distinguish between off-target effects caused by covalent modification and those arising from non-covalent interactions of the molecule's scaffold. If a specific inactive analog is not available, using a structurally related but non-reactive molecule can serve as a useful control.
Q5: What strategies can I employ to minimize off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound required for OTUB1 engagement to avoid concentrations that may lead to off-target binding.
-
Use of Control Compounds: As mentioned, include an inactive analog to identify and discount off-target effects not related to covalent modification.
-
Orthogonal Validation: Confirm this compound's effects on a specific pathway or phenotype using complementary techniques such as genetic knockdown (e.g., siRNA or CRISPR) of OTUB1.
-
Proteome-Wide Profiling: Employ quantitative proteomics to identify proteins that are differentially expressed or modified upon this compound treatment, which can reveal potential off-target liabilities.[3]
Quantitative Data Summary for Selectivity Assessment
| Parameter | On-Target (OTUB1) | Off-Target Protein X | Off-Target Protein Y |
| Binding Affinity (Ki) | e.g., 0.5 µM | e.g., 15 µM | e.g., > 50 µM |
| Rate of Inactivation (kinact) | e.g., 0.1 min-1 | e.g., 0.005 min-1 | Not Determined |
| Covalent Efficiency (kinact/Ki) | e.g., 200,000 M-1min-1 | e.g., 333 M-1min-1 | Not Determined |
| Cellular Target Engagement (EC50) | e.g., 1 µM | e.g., > 25 µM | e.g., > 25 µM |
This table presents hypothetical data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
-
Cell Culture and Lysis: Culture your cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer (e.g., Triton X-100 based) on ice.
-
Proteome Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Competitive Incubation: Aliquot the proteome. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to each sample. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-labeled proteins.
-
Sample Preparation for Mass Spectrometry:
-
If using a biotin tag, enrich the labeled proteins using streptavidin beads.
-
Digest the proteins on-bead (e.g., with trypsin).
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Identify proteins for which the probe labeling is significantly reduced in the this compound-treated samples compared to the vehicle control. These are potential off-targets.
Visualizations
Caption: Mechanism of a DUBTAC utilizing this compound to recruit OTUB1 and rescue a protein from degradation.
Caption: Workflow for identifying this compound off-targets using competitive ABPP.
References
- 1. a-comprehensive-guide-for-assessing-covalent-inhibition-in-enzymatic-assays-illustrated-with-kinetic-simulations - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
EN523 sonication recommendations for complete dissolution
This guide provides researchers, scientists, and drug development professionals with recommendations for achieving complete dissolution of EN523 using sonication. It includes frequently asked questions, a troubleshooting guide, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Is sonication necessary to dissolve this compound?
A1: Sonication is highly recommended for dissolving this compound, particularly when preparing stock solutions at higher concentrations in solvents like DMSO. For a 25 mg/mL concentration in DMSO, sonication is advised to ensure complete dissolution. If a sonicator is not available, using a lower concentration of this compound or a larger volume of solvent can be alternative approaches.
Q2: What type of sonicator is best for dissolving this compound?
A2: Both bath sonicators and probe sonicators can be effective. A bath sonicator is suitable for dissolving samples in sealed vials or tubes, minimizing the risk of cross-contamination.[1][2] A probe sonicator delivers more concentrated energy and can be more efficient for larger volumes or more challenging dissolution, but requires careful cleaning between samples.[3][4]
Q3: Can sonication damage this compound?
A3: Prolonged sonication can generate heat, which may degrade temperature-sensitive compounds.[1] It is crucial to manage the temperature during sonication by using a pulsed mode and keeping the sample in an ice bath.[5]
Q4: My this compound dissolved in DMSO but precipitated when I diluted it in an aqueous buffer. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. The precipitate can often be redissolved by vortexing, gentle warming (e.g., in a 37°C water bath), or brief sonication of the diluted solution. It is essential to ensure the precipitate is fully redissolved before use.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
A5: To avoid cytotoxicity, the final concentration of DMSO in your experimental medium should generally be kept below 0.5%. However, this can be cell-line dependent, so it is advisable to run a solvent toxicity control.
Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving completely, even with sonication. | Insufficient sonication energy or duration. | Increase sonication time in short intervals. If using a probe sonicator, consider a slightly higher amplitude setting. Ensure the sonicator is functioning correctly. |
| Solvent is saturated. | Increase the volume of the solvent to lower the concentration. | |
| Presence of insoluble impurities. | Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. | |
| Solution appears cloudy or milky after sonication. | Formation of a fine suspension instead of a true solution. | This may indicate that the solubility limit has been exceeded. Try diluting the sample. Gentle warming in combination with sonication may also help. |
| The solvent (DMSO) may have absorbed water, reducing its solvating power. | Use anhydrous DMSO and store it properly to prevent water absorption. Low-energy sonication can sometimes redissolve compounds that have precipitated due to water uptake in DMSO. | |
| Sample becomes hot during sonication. | Excessive sonication power or continuous sonication. | Use a pulsed sonication mode (e.g., 5 seconds on, 5 seconds off).[5] Keep the sample vial or tube in an ice-water bath throughout the process. |
| Precipitate forms after the stock solution has been stored. | The compound is coming out of solution, possibly due to temperature changes or solvent evaporation. | Warm the solution gently and sonicate briefly until the precipitate redissolves. Store stock solutions at the recommended temperature and ensure vials are tightly sealed. |
Experimental Protocol: Sonication for this compound Dissolution
This protocol provides a starting point for the complete dissolution of this compound in DMSO. Parameters may need to be optimized for your specific laboratory conditions and equipment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Ice bath
-
Sonicator (bath or probe type)
Procedure:
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound and add it to a clean, dry glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
-
Initial Mixing:
-
Briefly vortex the mixture to disperse the powder in the solvent.
-
-
Sonication:
-
Place the vial in an ice-water bath to dissipate heat generated during sonication.
-
For a Bath Sonicator: Place the vial in the sonicator bath. Ensure the water level in the bath is appropriate for efficient energy transfer.
-
For a Probe Sonicator: Insert the probe into the solution, ensuring the tip is submerged but not touching the bottom or sides of the vial.
-
Sonicate using the recommended starting parameters below. It is advisable to use a pulse mode (e.g., cycles of 5-10 seconds on, followed by 5-10 seconds off) to prevent overheating.[5]
-
Visually inspect the solution periodically for dissolution. Continue sonication in short bursts until the solution is clear.
-
-
Final Check and Storage:
-
Once dissolved, vortex the solution one final time to ensure homogeneity.
-
If any particulates remain, centrifuge the vial and transfer the clear supernatant to a new vial.
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
-
Recommended Starting Sonication Parameters (for Optimization)
| Parameter | Bath Sonicator | Probe Sonicator |
| Frequency | Typically fixed (e.g., 35-40 kHz) | Typically fixed (e.g., 20 kHz) |
| Power/Amplitude | N/A (usually not adjustable) | 20-40% of maximum amplitude |
| Duration | 5-15 minutes | 1-5 minutes (total sonication time) |
| Pulse Mode | N/A (can be done manually) | 5 sec ON, 5 sec OFF |
| Temperature Control | Ice-water bath | Ice-water bath |
Dissolution Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
References
long-term storage and stability of EN523 powder
This technical support center provides guidance on the long-tеrm storagе and stability of EN523 powdеr. The information presented here is based on general best practices for pharmaceutical powders and should be adapted to the specific characteristics of your molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored under controlled conditions to prevent degradation. The International Council for Harmonisation (ICH) guidelines suggest specific conditions for long-term stability studies, which are generally adopted as best practices for storage. Recommended conditions depend on the climatic zone, but a common standard is 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.
Q2: How long can I store this compound powder?
A2: The shelf-life of this compound powder is determined by its stability under the recommended storage conditions. A comprehensive stability study is required to establish a re-test period or shelf-life. This involves testing the powder at regular intervals to ensure it continues to meet its quality specifications.
Q3: What are the common signs of this compound powder degradation?
A3: Degradation of this compound powder can manifest in several ways, including:
-
Physical Changes: Color change, caking, or changes in powder flow.
-
Chemical Changes: A decrease in the assay value, an increase in known or unknown degradation products, or changes in dissolution profile.
Q4: What are the likely degradation pathways for this compound powder?
A4: The most common degradation pathways for solid-state pharmaceuticals like this compound powder are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Reaction with water. This is often dependent on the humidity of the storage environment.
-
Oxidation: Reaction with oxygen. This can be influenced by exposure to air, light, and the presence of certain metal ions.
-
Photolysis: Degradation caused by exposure to light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound powder.
Issue 1: The color of the this compound powder has changed during storage.
-
Possible Cause: This could be a sign of chemical degradation, potentially due to oxidation or photolysis.
-
Troubleshooting Steps:
-
Verify that the powder was stored in a light-resistant container and protected from excessive exposure to air.
-
Review the storage temperature and humidity records to ensure they were within the recommended range.
-
Perform analytical testing (e.g., HPLC) to check for the presence of new degradation products.
-
Issue 2: The this compound powder has formed clumps or is caking.
-
Possible Cause: This is often due to exposure to excessive moisture.
-
Troubleshooting Steps:
-
Check the relative humidity of the storage area.
-
Ensure the container is properly sealed.
-
Test the water content of the powder to see if it has increased.
-
Issue 3: An increase in unknown impurities is observed during HPLC analysis.
-
Possible Cause: This indicates chemical degradation and the formation of new molecular species.
-
Troubleshooting Steps:
-
Investigate the storage conditions (temperature, humidity, light exposure) to identify any deviations.
-
Consider the possibility of interaction with the container material.
-
It may be necessary to perform stress testing (e.g., exposure to high heat, humidity, or light) to accelerate degradation and help identify the unknown impurities.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions (Based on ICH Guidelines)
| Parameter | Condition |
| Temperature | 25°C ± 2°C |
| Relative Humidity | 60% ± 5% RH |
Table 2: Example Stability Testing Schedule
| Testing Frequency | Time Points |
| Every 3 months | Year 1 |
| Every 6 months | Year 2 |
| Annually | Thereafter |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the amount of active this compound and detect any degradation products.
-
Materials:
-
This compound powder (from stability study)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Reference standard for this compound
-
HPLC system with a suitable detector (e.g., UV)
-
-
Method:
-
Prepare a standard solution of known concentration using the this compound reference standard.
-
Prepare a sample solution of the this compound powder from the stability study.
-
Inject both the standard and sample solutions into the HPLC system.
-
The separation of this compound from its degradation products is achieved on a suitable HPLC column using a specific mobile phase composition.
-
The amount of this compound and any degradation products are quantified by comparing the peak areas from the sample chromatogram to the standard chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for this compound powder stability issues.
Caption: Workflow for a typical stability study of this compound powder.
Technical Support Center: Assessing EN523 Covalent Binding Efficiency to OTUB1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the covalent binding efficiency of EN523 to OTUB1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind to OTUB1?
This compound is a small molecule covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on the deubiquitinase OTUB1.[1][2][3][4] It forms an irreversible covalent bond with this residue through its reactive acrylamide warhead.[5] this compound is utilized as an OTUB1 recruiter in Deubiquitinase-Targeting Chimeras (DUBTACs), a technology aimed at stabilizing specific proteins from degradation.[3]
Q2: Does this compound inhibit the catalytic activity of OTUB1?
No, this compound binds to an allosteric site (C23) and does not interfere with the catalytically active cysteine (Cys91).[1][5] Therefore, it does not inhibit the deubiquitination activity of OTUB1.[5]
Q3: What are the key methods to assess the covalent binding of this compound to OTUB1?
The two primary methods to confirm and characterize the covalent binding of this compound to OTUB1 are:
-
Mass Spectrometry (MS): To confirm the formation of the covalent this compound-OTUB1 adduct by detecting the expected mass shift.
-
Activity-Based Protein Profiling (ABPP): A gel-based assay to demonstrate target engagement and assess the dose-dependent inhibition of a fluorescent probe binding to OTUB1 in the presence of this compound.[5]
Quantitative Data Summary
| Compound | Protein | Concentration Ratio (Ligand:Protein) | Incubation Time | Adduct Formation (%) | Reference |
| This compound | OTUB1 | 250:1 | 1 hour | >95% | [2] |
| This compound | OTUB1 | 100:1 | 1 hour | ~80% | [2] |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of this compound-OTUB1 Adduct Formation
This protocol is adapted from the methods used in the initial discovery of this compound.[2]
Objective: To confirm the covalent binding of this compound to OTUB1 by detecting the mass of the protein-ligand adduct.
Materials:
-
Recombinant human OTUB1 protein
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Mass spectrometry compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system (e.g., Agilent 6520 Q-TOF LC/MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Incubate recombinant OTUB1 (e.g., 10 µM) with this compound at a desired molar ratio (e.g., 250:1 or 100:1, ligand:protein) in the MS-compatible buffer. As a negative control, incubate OTUB1 with an equivalent volume of DMSO.
-
Incubate the reactions for 1 hour at room temperature.
-
Following incubation, desalt the samples to remove excess unbound this compound.
-
Analyze the samples by LC-MS. The mass spectrometer should be set to detect the expected mass of unmodified OTUB1 and the OTUB1-EN523 adduct (mass of OTUB1 + 234.25 Da).
-
Deconvolute the resulting mass spectra to determine the percentage of adduct formation. This is calculated as: (% Adduct) = (Intensity of Adduct Peak) / (Intensity of Adduct Peak + Intensity of Unmodified Protein Peak) * 100.
Protocol 2: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol is based on the competitive ABPP assay used to identify and characterize this compound.[5]
Objective: To visualize the dose-dependent target engagement of this compound with OTUB1.
Materials:
-
Recombinant human OTUB1 protein
-
This compound
-
DMSO
-
IA-Rhodamine (Iodoacetamide-Rhodamine) or a similar cysteine-reactive fluorescent probe
-
Assay buffer (e.g., PBS)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In separate microcentrifuge tubes, pre-incubate recombinant OTUB1 (e.g., 1 µg) with varying concentrations of this compound (or DMSO for the control) for 30 minutes at 37°C.
-
Add the fluorescent probe (e.g., IA-Rhodamine, 500 nM final concentration) to each reaction.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled OTUB1 using a fluorescence gel scanner. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding to the same cysteine residue.
-
(Optional) Stain the gel with a total protein stain (e.g., Coomassie or silver stain) to confirm equal protein loading in all lanes.
Troubleshooting Guides
Mass Spectrometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low percentage of adduct detected | Insufficient incubation time or temperature. | Increase incubation time (e.g., up to 4 hours) or temperature (e.g., 37°C). |
| Instability of this compound. | Prepare fresh stock solutions of this compound for each experiment. | |
| Issues with protein activity. | Ensure the recombinant OTUB1 is properly folded and active. | |
| Multiple adducts observed | Non-specific binding of this compound to other cysteines. | Reduce the concentration of this compound or the incubation time. |
| Presence of protein impurities. | Use highly purified OTUB1. | |
| Poor signal or peak broadening | Suboptimal mass spectrometer settings. | Optimize instrument parameters for protein analysis. |
| Sample contains interfering substances. | Ensure thorough desalting of the sample before analysis. |
Activity-Based Protein Profiling (ABPP)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No fluorescent signal for OTUB1 | Inactive OTUB1 protein. | Use a fresh, active batch of recombinant OTUB1. |
| Degraded fluorescent probe. | Store the probe protected from light and use a fresh aliquot. | |
| High background fluorescence | Excess unbound fluorescent probe. | Ensure the quenching step is effective. Consider a purification step after labeling. |
| Non-specific probe binding. | Decrease the concentration of the fluorescent probe or the incubation time. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent reagent addition. |
| Uneven gel loading. | Carefully load equal amounts of protein in each lane. Use a total protein stain to verify. |
Visualizations
OTUB1 Signaling Pathways
Caption: Overview of key signaling pathways regulated by OTUB1.
Experimental Workflow: Assessing this compound Covalent Binding
Caption: Workflow for assessing this compound's covalent binding to OTUB1.
References
- 1. This compound|CAS 2094893-05-5|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 4. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
why is my EN523-DUBTAC not stabilizing the target protein
Welcome to the technical support center for EN523-DUBTAC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-DUBTAC and how does it work?
A1: this compound is a covalent ligand that specifically targets a non-catalytic cysteine residue (C23) on the deubiquitinase (DUB) OTUB1.[1][] A DUBTAC (Deubiquitinase-Targeting Chimera) based on this compound is a heterobifunctional molecule. It consists of the this compound moiety, which recruits OTUB1, connected via a linker to a ligand that binds to a specific protein of interest (POI).[1][] By bringing OTUB1 into close proximity with the POI, the DUBTAC facilitates the removal of ubiquitin chains from the target protein. This prevents the protein from being degraded by the proteasome, leading to its stabilization and increased cellular levels.[1][3]
Q2: What are the key components of a successful this compound-DUBTAC experiment?
A2: Several factors are critical for the successful application of an this compound-DUBTAC:
-
A high-quality DUBTAC molecule: The chemical integrity and purity of the synthesized DUBTAC are paramount.
-
A ubiquitinated target protein: The target protein must be ubiquitinated to be a substrate for the recruited OTUB1.[]
-
Expression of OTUB1: The cell line used must express sufficient levels of OTUB1.
-
Formation of a ternary complex: The DUBTAC must be able to simultaneously bind both OTUB1 and the target protein to form a stable ternary complex.[4]
-
Appropriate linker: The length and composition of the linker connecting this compound and the target protein ligand are crucial for optimal ternary complex formation.[4][5]
-
Cellular permeability: The DUBTAC must be able to cross the cell membrane to reach its intracellular targets.
Q3: My this compound-DUBTAC is not stabilizing the target protein. What are the possible reasons?
A3: Failure to observe target protein stabilization can stem from several factors. The troubleshooting guide below provides a systematic approach to identifying the root cause of the issue. Common reasons include:
-
Problems with the this compound-DUBTAC molecule itself (e.g., degradation, impurity).
-
Issues related to the target protein (e.g., low ubiquitination, low expression).
-
Cellular context limitations (e.g., low OTUB1 expression, poor DUBTAC permeability).
-
Suboptimal experimental conditions (e.g., incorrect dosage, incubation time).
Troubleshooting Guide
If your this compound-DUBTAC is not stabilizing your target protein, follow these steps to diagnose the problem:
Step 1: Verify the Integrity and Activity of the this compound-DUBTAC
Question: Is my this compound-DUBTAC molecule intact and active?
Answer: It is crucial to first confirm the quality and activity of your DUBTAC.
Troubleshooting Actions:
-
Confirm Chemical Integrity:
-
Method: Analyze your DUBTAC sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Outcome: The molecular weight and spectral data should match the expected values for the synthesized this compound-DUBTAC.
-
-
Assess OTUB1 Engagement:
-
Method: Perform a cellular thermal shift assay (CETSA) or a competitive binding assay with an this compound-alkyne probe to confirm that your DUBTAC can bind to OTUB1 in cells.
-
Expected Outcome: The DUBTAC should increase the thermal stability of OTUB1 or compete with the probe for binding, indicating successful engagement.
-
Step 2: Characterize the Target Protein
Question: Is the target protein a suitable substrate for the this compound-DUBTAC?
Answer: The target protein must be ubiquitinated to be stabilized by the DUBTAC.
Troubleshooting Actions:
-
Confirm Target Protein Expression:
-
Method: Perform a western blot on lysate from the cell line used in your experiment.
-
Expected Outcome: A clear band at the expected molecular weight of your target protein should be visible.
-
-
Assess Target Protein Ubiquitination:
-
Method: Perform an immunoprecipitation (IP) of the target protein followed by a western blot using an anti-ubiquitin antibody.
-
Expected Outcome: A smear or ladder of higher molecular weight bands above the target protein band indicates that the protein is ubiquitinated.
-
Step 3: Evaluate the Cellular Context
Question: Are the cellular conditions appropriate for this compound-DUBTAC activity?
Answer: The cellular environment, including the expression of OTUB1 and the permeability of the DUBTAC, can significantly impact the outcome.
Troubleshooting Actions:
-
Verify OTUB1 Expression:
-
Assess Cellular Permeability of the DUBTAC:
-
Method: Use a cellular uptake assay, such as incubating cells with the DUBTAC at 4°C versus 37°C and quantifying the intracellular concentration by LC-MS.
-
Expected Outcome: The intracellular concentration of the DUBTAC should be significantly higher at 37°C, indicating active uptake.
-
Step 4: Optimize Experimental Conditions
Question: Are the experimental parameters optimized for target stabilization?
Answer: Suboptimal dosage or treatment duration can lead to a lack of observable effect.
Troubleshooting Actions:
-
Perform a Dose-Response Experiment:
-
Method: Treat cells with a range of DUBTAC concentrations (e.g., 0.1 µM to 10 µM) for a fixed time. Analyze target protein levels by western blot.
-
Expected Outcome: You should observe a concentration-dependent increase in the target protein levels.
-
-
Perform a Time-Course Experiment:
-
Method: Treat cells with a fixed concentration of the DUBTAC for various durations (e.g., 4, 8, 12, 24 hours). Analyze target protein levels by western blot.
-
Expected Outcome: You should see an increase in the target protein over time.
-
Step 5: Confirm the Mechanism of Action
Question: Is the observed protein stabilization mediated by the DUBTAC-OTUB1 interaction?
Answer: It is important to confirm that the stabilization is due to the intended mechanism.
Troubleshooting Actions:
-
OTUB1 Knockdown/Knockout:
-
Method: Use siRNA or CRISPR/Cas9 to reduce or eliminate OTUB1 expression. Treat these cells with the DUBTAC and assess target protein levels.
-
Expected Outcome: The DUBTAC-mediated stabilization of the target protein should be significantly reduced or abolished in OTUB1-depleted cells.
-
-
Ternary Complex Formation:
-
Method: Perform a co-immunoprecipitation (Co-IP) experiment. IP for the target protein and blot for OTUB1, or vice versa.
-
Expected Outcome: The DUBTAC should enhance the interaction between the target protein and OTUB1, leading to a stronger Co-IP signal compared to vehicle-treated cells.
-
Experimental Protocols
Western Blot for Protein Stabilization
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex briefly and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein or OTUB1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Target Protein Ubiquitination Assay (IP-Western)
-
Cell Lysis:
-
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS) to disrupt protein-protein interactions.
-
Boil and sonicate the lysate.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing buffer (e.g., PBS with 1% Triton X-100) to reduce the SDS concentration.
-
Incubate with an antibody against your target protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform western blotting as described above, probing with an anti-ubiquitin antibody.
-
Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against the "bait" protein (either the target protein or OTUB1) overnight at 4°C.
-
Capture the immune complexes with Protein A/G beads.
-
-
Washes:
-
Wash the beads with IP lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes and analyze by western blotting for the "prey" protein (the other component of the expected complex).
-
Data Presentation
Table 1: Example Dose-Response of this compound-DUBTAC on Target Protein Stabilization
| DUBTAC Concentration (µM) | Target Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 0.5 | 2.8 |
| 1.0 | 4.2 |
| 5.0 | 4.5 |
| 10.0 | 4.3 |
Table 2: Example Time-Course of this compound-DUBTAC on Target Protein Stabilization
| Incubation Time (hours) | Target Protein Level (Fold Change vs. Vehicle) |
| 0 | 1.0 |
| 4 | 1.8 |
| 8 | 2.9 |
| 12 | 4.0 |
| 24 | 4.6 |
Visualizations
Caption: Mechanism of this compound-DUBTAC-mediated protein stabilization.
Caption: A logical workflow for troubleshooting this compound-DUBTAC experiments.
Caption: A typical experimental workflow for assessing this compound-DUBTAC efficacy.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinase-Targeting Chimeras (DUBTACs) as a Potential Paradigm-Shifting Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. betterskills.de [betterskills.de]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions [frontiersin.org]
Validation & Comparative
A Comparative Guide to Covalent OTUB1 Ligands: EN523 and Catalytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinase (DUB) OTUB1 has emerged as a significant player in cellular signaling, implicated in cancer, immune response, and DNA damage repair. Its dual catalytic and non-catalytic functions make it a unique therapeutic target. Covalent ligands, which form a permanent bond with their target protein, offer a promising avenue for modulating OTUB1 activity. This guide provides a detailed comparison of two distinct strategies for covalently targeting OTUB1: the non-inhibitory allosteric ligand EN523 and the class of catalytic covalent inhibitors.
Two Strategies for Covalently Targeting OTUB1
Covalent modification of OTUB1 can be broadly categorized into two distinct approaches based on the targeted cysteine residue and the resulting functional outcome:
-
Allosteric, Non-Inhibitory Recruitment (e.g., this compound): This strategy utilizes covalent ligands that bind to a non-catalytic cysteine. The primary example, This compound , targets the allosteric cysteine C23.[1] Importantly, this interaction does not impede the deubiquitinase activity of OTUB1.[1] Instead, this compound serves as a "handle" to recruit OTUB1 to specific proteins of interest through the development of Deubiquitinase-Targeting Chimeras (DUBTACs). These bifunctional molecules consist of this compound linked to a ligand for a target protein, thereby bringing OTUB1 into proximity to stabilize the target by removing ubiquitin chains.
-
Catalytic Inhibition: This more traditional approach involves the design of covalent inhibitors that target the catalytic cysteine (Cys91) within the OTUB1 active site. The goal of these inhibitors is to irreversibly block the enzyme's deubiquitinase function, leading to an accumulation of ubiquitinated substrates. While several compounds have been proposed or identified through in-silico screening to target the catalytic site, there is a notable lack of well-characterized, selective covalent inhibitors with publicly available quantitative data.
Comparative Analysis: this compound vs. Catalytic Inhibitors
The distinct mechanisms of this compound and catalytic covalent inhibitors lead to fundamentally different biological outcomes and therapeutic applications.
| Feature | This compound | Catalytic Covalent Inhibitors (Hypothetical) |
| Target Cysteine | Allosteric Cysteine 23 | Catalytic Cysteine 91 |
| Mechanism of Action | Covalent binding to C23 serves as a recruitment point for OTUB1. | Irreversible covalent modification of the catalytic Cys91. |
| Effect on OTUB1 Activity | Does not inhibit deubiquitinase activity.[1] | Directly and irreversibly inhibits deubiquitinase activity. |
| Primary Application | Component of DUBTACs for Targeted Protein Stabilization (TPS). | Direct inhibition of OTUB1-mediated deubiquitination. |
| Biological Outcome | Stabilization and increased levels of a specific target protein. | Accumulation of ubiquitinated OTUB1 substrates. |
| Therapeutic Rationale | To rescue the function of beneficial proteins that are aberrantly degraded. | To induce degradation of oncoproteins stabilized by OTUB1. |
| Selectivity | Dependent on the selectivity of the covalent ligand for OTUB1's allosteric site. | Dependent on the selectivity of the covalent inhibitor for OTUB1's active site over other DUBs. |
| Example | This compound | No well-characterized public examples with quantitative data. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of this compound-based DUBTACs and catalytic OTUB1 inhibitors.
Caption: Mechanism of this compound-based DUBTACs for targeted protein stabilization.
Caption: Mechanism of a catalytic covalent inhibitor targeting OTUB1's active site.
Experimental Protocols
The characterization of covalent ligands for OTUB1 requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Activity-Based Protein Profiling (ABPP) for Ligand Discovery and Selectivity
ABPP is a powerful technique to identify and assess the selectivity of covalent ligands in a complex proteome.
Objective: To identify covalent binders to OTUB1 and assess their selectivity.
Workflow Diagram:
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Detailed Protocol:
-
Protein Preparation: Use either recombinant human OTUB1 or cell lysates (e.g., from HEK293T cells).
-
Ligand Incubation: Incubate the protein sample with the covalent ligand (e.g., 50 µM this compound) or DMSO as a vehicle control for 30-60 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (100 µM), and incubate for another 30 minutes. This probe will label cysteines that are not occupied by the test ligand.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified probe.
-
Analysis:
-
For fluorescent tags: Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the ligand-treated sample compared to the control indicates covalent binding.
-
For biotin tags: Enrich biotinylated proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe. A decrease in the abundance of a protein in the ligand-treated sample indicates it is a target of the covalent ligand.
-
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is crucial for determining whether a covalent ligand inhibits OTUB1's catalytic activity.
Objective: To measure the rate of ubiquitin chain cleavage by OTUB1 in the presence and absence of a ligand.
Detailed Protocol:
-
Reagents: Recombinant human OTUB1, a di-ubiquitin substrate (e.g., K48-linked di-ubiquitin), and the test compound (e.g., this compound or a putative catalytic inhibitor).
-
Pre-incubation: Incubate OTUB1 with a range of concentrations of the test compound or DMSO for 60 minutes at 37°C to allow for covalent bond formation.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the di-ubiquitin substrate.
-
Time-Course Analysis: Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30 minutes) and quench the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and visualize by Western blotting using an anti-ubiquitin antibody. The cleavage of di-ubiquitin into mono-ubiquitin is monitored.
-
Data Analysis: Quantify the band intensities for di-ubiquitin and mono-ubiquitin. For inhibitory compounds, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. For non-inhibitory compounds like this compound, no significant decrease in the rate of mono-ubiquitin formation is expected.
Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation and identifies the specific amino acid residue modified.
Objective: To confirm the covalent binding of a ligand to OTUB1 and identify the modified cysteine.
Detailed Protocol:
-
Sample Preparation: Incubate recombinant OTUB1 with a molar excess of the covalent ligand for a sufficient time to ensure complete reaction.
-
Intact Protein Analysis: Analyze the protein-ligand mixture by LC-MS. A mass shift corresponding to the molecular weight of the ligand will confirm covalent adduct formation.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein sample (using a non-cysteine reactive alkylating agent if the ligand targets cysteine).
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the OTUB1 protein sequence, including a modification corresponding to the mass of the covalent ligand on all potential cysteine residues.
-
Identification of a peptide with the ligand's mass addition confirms the binding site.
-
Conclusion
The covalent targeting of OTUB1 presents a field of dual opportunities. On one hand, the non-inhibitory ligand this compound has paved the way for the development of DUBTACs, a novel therapeutic modality focused on targeted protein stabilization. This approach is particularly promising for diseases driven by the excessive degradation of essential proteins. On the other hand, the development of selective, catalytic covalent inhibitors of OTUB1 remains an area of active interest, with the potential to treat diseases, such as certain cancers, where OTUB1's deubiquitinase activity promotes oncogenesis. Future research will likely focus on expanding the toolbox of covalent OTUB1 ligands and further exploring the therapeutic potential of both protein stabilization and enzymatic inhibition strategies.
References
Validating the On-Target Effects of EN523: A Comparative Guide Using Mass Spectrometry
In the landscape of targeted therapeutics, the precise validation of a drug's on-target effects is paramount for both efficacy and safety. This guide provides a comparative analysis of the hypothetical molecule EN523 against the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. We present supporting experimental data, detailed protocols for mass spectrometry-based validation, and visual diagrams of the relevant signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply proteomic strategies for target validation.
Comparative Analysis of Kinase Inhibitor Specificity
The on-target and off-target profiles of kinase inhibitors are critical determinants of their therapeutic window. Here, we compare the hypothetical inhibitor this compound with Ibrutinib based on their inhibitory concentrations (IC50) against BTK and a panel of other kinases. The data for this compound is illustrative to provide a framework for comparison.
| Target Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Comments |
| BTK | 0.4 | 0.5 | Primary Target |
| TEC | 25 | 2.1 | Off-target with potential clinical implications |
| ITK | 30 | 2.6 | Off-target affecting T-cell function |
| EGFR | >1000 | 2.9 | Off-target associated with skin toxicities |
| ERBB2 | >1000 | 9.4 | Off-target with potential for adverse effects |
| BLK | 5 | 0.8 | Off-target with high affinity for Ibrutinib |
| BMX | 8 | 1.1 | Off-target with high affinity for Ibrutinib |
| JAK3 | >1000 | 16.4 | Off-target with implications for immune function |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Profiling
This protocol outlines a typical workflow for identifying the protein targets of a small molecule inhibitor using affinity chromatography followed by mass spectrometry.
1. Preparation of Affinity Matrix:
-
Synthesize a derivative of the inhibitor (e.g., this compound) with a linker arm suitable for immobilization.
-
Covalently couple the linker-modified inhibitor to a solid support (e.g., NHS-activated sepharose beads).
-
Thoroughly wash the beads to remove any non-covalently bound inhibitor.
-
Prepare a control matrix with no immobilized inhibitor to identify non-specific binders.
2. Cell Lysis and Protein Extraction:
-
Culture relevant cells (e.g., a B-cell lymphoma line) to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Affinity Chromatography:
-
Incubate the cell lysate with the inhibitor-coupled beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be done using a competitive inhibitor (excess free drug), a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing the pH.
4. Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically subjected to in-solution or in-gel tryptic digestion.
-
For in-solution digestion, proteins are denatured, reduced, alkylated, and then digested with trypsin overnight.
-
For in-gel digestion, proteins are first separated by SDS-PAGE, the gel is stained, protein bands are excised, and then subjected to the same digestion steps.
-
The resulting peptides are desalted and concentrated using C18 solid-phase extraction (e.g., StageTips).
5. LC-MS/MS Analysis:
-
The purified peptides are separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).
6. Data Analysis:
-
The raw MS/MS data is processed using a database search engine (e.g., MaxQuant, Sequest) to identify the peptides and, consequently, the proteins.
-
The protein identifications and their relative abundances from the inhibitor-coupled beads are compared to the control beads to identify specific binders.
-
Label-free quantification (LFQ) or isotopic labeling (e.g., SILAC, TMT) can be used for more accurate quantification of protein enrichment.
-
The primary target should be among the most significantly enriched proteins.
Visualizing Key Processes
To better understand the biological context and the experimental approach, the following diagrams illustrate the BTK signaling pathway and the affinity chromatography-mass spectrometry workflow.
Figure 1: Simplified BTK signaling pathway.
Figure 2: AC-MS experimental workflow.
A Comparative Analysis of EN523 and Next-Generation OTUB1 Recruiter MS5105 for Targeted Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the first-generation OTUB1 recruiter, EN523, and the next-generation recruiter, MS5105. Both molecules are pivotal in the development of Deubiquitinase-Targeting Chimeras (DUBTACs), an emerging therapeutic modality aimed at targeted protein stabilization. This comparison is based on currently available experimental data to assist researchers in selecting the optimal recruiter for their specific applications.
Introduction to OTUB1 Recruitment and DUBTACs
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation. Deubiquitinases (DUBs) counteract this process by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation. The DUBTAC technology harnesses this mechanism for therapeutic benefit. DUBTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein and a recruiter that engages a specific DUB. This induced proximity facilitates the deubiquitination and subsequent stabilization of the target protein.
OTUB1 is a deubiquitinase that specifically cleaves K48-linked polyubiquitin chains, a signal for proteasomal degradation. Both this compound and MS5105 are covalent ligands that target a non-catalytic cysteine residue (C23) on OTUB1, enabling its recruitment to a target protein of interest without inhibiting its enzymatic activity.[1][2]
Comparative Performance Data
Experimental data demonstrates that MS5105 is a more efficient OTUB1 recruiter than this compound, exhibiting superior performance in covalent modification of OTUB1, enhanced chemical stability, and improved aqueous solubility.
Covalent Modification of OTUB1
The ability of a recruiter to form a stable covalent bond with OTUB1 is critical for its function in a DUBTAC. Mass spectrometry analysis shows that MS5105 forms an adduct with OTUB1 more efficiently than this compound across various ligand-to-protein ratios and incubation times.
| Ligand:OTUB1 Ratio | Incubation Time | % OTUB1-EN523 Adduct Formed (Mean ± SD) | % OTUB1-MS5105 Adduct Formed (Mean ± SD) |
| 10:1 | 1 hour | ~10% | ~40% |
| 50:1 | 1 hour | ~40% | ~80% |
| 100:1 | 1 hour | ~50% | >90% |
| 250:1 | 1 hour | ~60% | ~100% |
| 100:1 | 15 minutes | ~20% | ~50% |
| 100:1 | 30 minutes | ~35% | ~70% |
| 100:1 | 60 minutes | ~50% | >90% |
Data synthesized from publicly available research.
Chemical Stability
The chemical stability of the recruiter is crucial for its handling, formulation, and in vivo efficacy. High-performance liquid chromatography (HPLC) analysis indicates that MS5105 possesses greater stability in an acidic methanolic solution compared to this compound.
| Compound | Incubation Time in 0.01 M HCl/MeOH | Remaining Compound (%) |
| This compound | 0 hours | 100% |
| This compound | 24 hours | <50% |
| MS5105 | 0 hours | 100% |
| MS5105 | 24 hours | >90% |
Data synthesized from publicly available research.
Aqueous Solubility
Improved aqueous solubility is a desirable property for any drug candidate, facilitating its formulation and bioavailability. MS5105 demonstrates significantly higher aqueous solubility compared to this compound.
| Compound | Aqueous Solubility |
| This compound | Poor |
| MS5105 | Significantly Improved |
Qualitative assessment based on representative images from published studies showing 0.4 mg of this compound as poorly soluble in 0.5 mL of water, while 15.7 mg of MS5105 is readily soluble in the same volume.
DUBTAC Efficacy
The enhanced properties of MS5105 translate to superior performance in the context of a DUBTAC. A DUBTAC utilizing MS5105 to recruit OTUB1 to the ΔF508-CFTR mutant protein was found to be approximately 10-fold more effective in stabilizing the protein compared to a DUBTAC constructed with this compound.[1][3]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on descriptions in the primary literature. Detailed, step-by-step protocols for specific laboratory settings may require further optimization.
Covalent Modification of OTUB1 by Mass Spectrometry
-
Incubation: Recombinant human OTUB1 protein is incubated with either this compound or MS5105 at various ligand-to-protein molar ratios (e.g., 10:1, 50:1, 100:1, 250:1) in a suitable buffer (e.g., Tris or PBS) for a specified duration (e.g., 15, 30, 60 minutes) at 37°C. A DMSO control is run in parallel.
-
Sample Preparation: The reaction is quenched, and the protein is denatured and desalted.
-
Mass Spectrometry Analysis: The intact protein mass is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the recruiter to OTUB1.
-
Data Analysis: The percentage of OTUB1-ligand adduct is calculated by quantifying the relative abundance of the adducted and non-adducted protein peaks.
Chemical Stability Assessment by HPLC
-
Sample Preparation: Stock solutions of this compound and MS5105 are prepared in a relevant solvent (e.g., 0.01 M HCl in methanol) at a known concentration.
-
Incubation: The solutions are incubated at room temperature.
-
HPLC Analysis: Aliquots are taken at various time points (e.g., 0 and 24 hours) and injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Data Analysis: The peak area of the parent compound at each time point is measured and compared to the initial peak area to determine the percentage of the compound remaining.
Aqueous Solubility Assessment
A kinetic or thermodynamic solubility assay can be performed. A general approach for kinetic solubility is as follows:
-
Sample Preparation: A concentrated stock solution of the compound in DMSO is prepared.
-
Dilution: The DMSO stock is serially diluted in an aqueous buffer (e.g., PBS) to various concentrations.
-
Equilibration: The solutions are shaken for a set period (e.g., 24 hours) to reach equilibrium.
-
Separation of Undissolved Compound: The samples are centrifuged or filtered to remove any precipitate.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Signaling Pathways and Experimental Workflows
OTUB1's Role in Cellular Signaling
OTUB1 plays a crucial role in various signaling pathways by deubiquitinating and stabilizing key proteins. This diagram illustrates the general function of OTUB1 in counteracting protein degradation.
Caption: General role of OTUB1 in protein stabilization.
DUBTAC Experimental Workflow
This diagram outlines the mechanism of action for a DUBTAC, from administration to the stabilization of the target protein.
Caption: DUBTAC mechanism of action.
Conclusion
The development of MS5105 represents a significant advancement in the field of targeted protein stabilization. Its superior performance in OTUB1 recruitment, chemical stability, and aqueous solubility makes it a more attractive candidate than this compound for the construction of highly effective DUBTACs. Researchers and drug developers should consider these advantages when designing new therapeutic strategies based on the DUBTAC platform. As the field continues to evolve, the development of even more potent and specific DUB recruiters will further expand the therapeutic potential of this exciting modality.
References
EN523 and its Interaction with OTUB1: A Comparative Guide for Researchers
For researchers in drug discovery and cell biology, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a detailed comparison of EN523's effect on the deubiquitinase (DUB) OTUB1, contrasting its mechanism with other methods of modulating OTUB1's function. Experimental data and protocols are provided to support further investigation.
Executive Summary
This compound is a covalent ligand that binds to the deubiquitinase OTUB1. However, contrary to what might be expected from a small molecule targeting an enzyme, This compound does not inhibit the catalytic activity of OTUB1 . Instead, it targets a non-catalytic, allosteric cysteine residue (C23)[1][2][3]. This unique mode of action makes this compound a valuable tool for innovative therapeutic platforms like Deubiquitinase-Targeting Chimeras (DUBTACs), which aim to recruit OTUB1 to specific protein substrates to stabilize them[1][3].
This guide will compare the effects of this compound on OTUB1's function with those of catalytically inactive OTUB1 mutants, providing a clear distinction between this compound's recruitment function and the direct enzymatic action of OTUB1.
Comparison of this compound and Catalytically Inactive OTUB1
To understand the unique role of this compound, it is essential to first grasp the dual functions of OTUB1. The enzyme possesses both a canonical, catalytic activity (cleavage of K48-linked polyubiquitin chains) and a non-canonical, catalytic-independent activity (inhibition of E2 ubiquitin-conjugating enzymes)[4][5][6].
| Feature | This compound | Catalytically Inactive OTUB1 (e.g., C91S mutant) |
| Target Site | Non-catalytic, allosteric cysteine (C23)[1][2][3] | Catalytic triad (Cysteine 91)[7] |
| Effect on Catalytic Activity | Does not inhibit deubiquitination[2] | Abolishes deubiquitination activity[7] |
| Primary Mechanism of Action | Covalent recruitment of OTUB1 to a specific location or protein[1][3] | Loss of function for substrate deubiquitination |
| Experimental Application | Component of DUBTACs for targeted protein stabilization[1][3] | Used as a negative control to study the role of OTUB1's catalytic activity[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of this compound and the canonical function of OTUB1.
Caption: Mechanism of this compound as an OTUB1 recruiter in a DUBTAC.
Caption: The canonical catalytic cycle of OTUB1.
Experimental Protocols
In Vitro OTUB1 Deubiquitinase Assay
This protocol is adapted from established methods to assess the catalytic activity of OTUB1[8].
1. Immunoprecipitation of FLAG-OTUB1:
-
Culture HEK293 cells stably expressing FLAG-OTUB1.
-
Lyse the cells in a buffer containing 1x TBS, 1% NP40, 5 mM MgCl2, and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate FLAG-OTUB1 using anti-FLAG M2 antibody conjugated to Protein G Dynabeads.
-
Wash the beads extensively to remove non-specific binders.
2. Deubiquitination Reaction:
-
Resuspend the beads with immunoprecipitated FLAG-OTUB1 in a reaction buffer (e.g., TBS).
-
Add K48-linked polyubiquitin chains (e.g., tetraubiquitin) to a final concentration of approximately 600 nM.
-
Incubate the reaction at 37°C.
-
Collect samples at different time points (e.g., 0, 30, and 60 minutes).
-
Stop the reaction by adding SDS loading buffer and heating at 90°C for 5 minutes.
3. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE on a 4%-12% bis-tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chain.
-
An anti-FLAG antibody can be used to confirm the presence of OTUB1.
Conclusion
This compound represents a sophisticated tool for chemical biology and drug development, acting as a recruiter of OTUB1 rather than a direct inhibitor of its catalytic activity. This distinction is critical for researchers designing experiments to probe the functions of OTUB1 or developing novel therapeutics based on protein stabilization. By utilizing this compound in DUBTAC platforms, it is possible to harness the deubiquitinase activity of OTUB1 in a targeted manner, offering a promising new modality for treating diseases driven by protein degradation.
References
- 1. OTUB1 non-catalytically stabilizes the E2 ubiquitin-conjugating enzyme UBE2E1 by preventing its autoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OTUB1 ligand | Probechem Biochemicals [probechem.com]
- 4. Otubain 1: a non-canonical deubiquitinase with an emerging role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Deubiquitinase OTUB1 Is a Key Regulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Target deubiquitinase OTUB1 as a therapeatic strategy for BLCA via β-catenin/necroptosis signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLAG-OTUB1 Deubiquitinase Assay [bio-protocol.org]
Validating the OTUB1-Dependency of EN523-DUBTAC Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Deubiquitinase-Targeting Chimeras (DUBTACs) has opened a new frontier in targeted protein stabilization, offering a novel therapeutic modality for diseases driven by aberrant protein degradation.[1][2] At the forefront of this technology is EN523, a covalent ligand that recruits the deubiquitinase OTUB1 to specific proteins of interest, thereby rescuing them from proteasomal degradation.[3][4] This guide provides a comprehensive comparison of this compound-DUBTAC activity, supported by experimental data and detailed protocols to validate its OTUB1-dependency.
Mechanism of Action: The this compound-OTUB1 Axis
This compound-DUBTACs are heterobifunctional molecules composed of three key components: the this compound ligand that covalently binds to a non-catalytic allosteric cysteine (C23) on OTUB1, a linker, and a ligand that binds to a specific protein of interest (POI).[5][] This induced proximity between OTUB1 and the POI facilitates the removal of K48-linked polyubiquitin chains from the target protein, leading to its stabilization and increased cellular levels.[1][2] Notably, this compound does not interfere with the catalytic activity of OTUB1, ensuring the recruited enzyme remains functional.[5][7]
dot
Caption: Mechanism of this compound-DUBTAC mediated protein stabilization.
Performance Comparison: this compound-DUBTACs vs. Alternatives
The efficacy of this compound-DUBTACs has been demonstrated for several target proteins. Below is a comparison of key performance metrics.
| DUBTAC | Target Protein | Cell Line | Concentration | Outcome | Citation(s) |
| NJH-2-057 | ΔF508-CFTR | Human bronchial epithelial cells | 10 µM | Robust stabilization of ΔF508-CFTR levels | [1] |
| LEB-03-144/LEB-03-146 | WEE1 | Hep3B (Hepatoma cells) | Not specified | Significant stabilization of WEE1 protein | [5] |
| TF-DUBTACs | FOXO3A, IRF3, p53 | Tumor cells | Not specified | Stabilization of respective transcription factors | [5] |
| MS5105-based DUBTAC | ΔF508-CFTR | Not specified | Not specified | ~10-fold more effective than this compound-based DUBTAC | [[“]] |
Experimental Validation Protocols
Validating the OTUB1-dependency of an this compound-DUBTAC is crucial. The following are key experimental protocols:
Western Blotting for Protein Stabilization
Objective: To quantify the change in the target protein levels upon treatment with the DUBTAC.
Methodology:
-
Seed cells (e.g., HEK293T, or a relevant cell line for the POI) in 6-well plates.
-
Treat cells with the this compound-DUBTAC at various concentrations and time points. Include vehicle control (e.g., DMSO) and negative controls (this compound alone, POI ligand alone).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine the fold-change in protein levels relative to the control.
OTUB1 Knockdown/Knockout Experiments
Objective: To demonstrate that the DUBTAC's activity is dependent on the presence of OTUB1.
Methodology:
-
Transfect cells with siRNA or a CRISPR-Cas9 system targeting OTUB1.
-
Confirm OTUB1 knockdown/knockout by Western blotting or qPCR.
-
Treat the OTUB1-deficient cells and control cells with the this compound-DUBTAC.
-
Assess the stabilization of the target protein by Western blotting as described above. A loss or significant reduction of DUBTAC activity in OTUB1-deficient cells confirms dependency.
dot
Caption: Workflow for validating OTUB1-dependency.
Competitive Binding Assay
Objective: To show that the DUBTAC competes with a known OTUB1 binder.
Methodology:
-
Pre-incubate cell lysates or recombinant OTUB1 with an excess of free this compound.
-
Add the this compound-DUBTAC linked to a tag (e.g., biotin).
-
Perform a pulldown assay for the tagged DUBTAC.
-
Analyze the pulldown fraction for the presence of OTUB1 by Western blotting. Pre-incubation with free this compound should reduce the amount of OTUB1 pulled down by the tagged DUBTAC.
In Vitro Deubiquitination Assay
Objective: To directly measure the deubiquitinating activity on the target protein.
Methodology:
-
Ubiquitinate the purified target protein in vitro.
-
Incubate the ubiquitinated substrate with recombinant OTUB1 in the presence or absence of the this compound-DUBTAC.
-
Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to observe the decrease in polyubiquitin chains on the target protein.
dot
Caption: Logical framework for validation.
Alternatives and Future Directions
While this compound has been a pioneering OTUB1 recruiter, the field is evolving. A recently developed ligand, MS5105, has shown approximately 10-fold greater efficacy in stabilizing ΔF508-CFTR compared to its this compound-based counterpart, highlighting the potential for developing more potent DUBTACs.[[“]]
Furthermore, the DUBTAC platform can be conceptually compared to PROTACs (Proteolysis-Targeting Chimeras), which instead induce protein degradation. The choice between these technologies depends on whether the therapeutic goal is to stabilize or degrade a target protein.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization [escholarship.org]
- 4. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]
- 5. Applications of protein ubiquitylation and deubiquitylation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. consensus.app [consensus.app]
A Comparative Guide to EN523-Mediated Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
The targeted modulation of protein levels is a cornerstone of modern therapeutic development. While targeted protein degradation has seen significant advancements, many diseases are driven by the aberrant degradation of essential proteins. In these instances, targeted protein stabilization (TPS) presents a promising therapeutic strategy. This guide provides an objective comparison of EN523-based Deubiquitinase-Targeting Chimeras (DUBTACs) with other protein stabilization methods, supported by available experimental data.
Introduction to this compound and DUBTAC Technology
This compound is a pioneering covalent small molecule that specifically targets a non-catalytic allosteric cysteine (C23) on the deubiquitinase (DUB) OTUB1.[1][2] This targeted engagement allows this compound to act as a recruiter for OTUB1 without inhibiting its enzymatic activity. This compound is a key component of DUBTACs, which are heterobifunctional molecules designed to induce proximity between OTUB1 and a specific protein of interest (POI). This induced proximity facilitates the removal of ubiquitin chains from the POI, thereby protecting it from proteasomal degradation and leading to its stabilization.[1][]
The DUBTAC platform offers a novel approach to TPS, with demonstrated success in stabilizing disease-relevant proteins such as the mutant cystic fibrosis transmembrane conductance regulator (ΔF508-CFTR) and the tumor suppressor kinase WEE1.[1]
Comparison of Protein Stabilization Methods
This section compares this compound-based DUBTACs with other established methods for protein stabilization, including pharmacological chaperones and the emerging field of molecular glues for stabilization.
Quantitative Data Summary
The following tables summarize the available quantitative data for different protein stabilization methods targeting ΔF508-CFTR and WEE1. It is important to note that the data is compiled from different studies with varying experimental conditions.
Table 1: Comparison of ΔF508-CFTR Stabilization Methods
| Method | Molecule | Target Protein | Effect | Quantitative Data | Cell Line | Reference |
| DUBTAC | NJH-2-057 (this compound-based) | ΔF508-CFTR | Stabilization | Robust increase in protein levels (Western Blot) | CFBE41o- | [1] |
| DUBTAC | MS5105-based DUBTAC | ΔF508-CFTR | Stabilization | ~10-fold more effective than this compound-based DUBTAC | Not specified | [4] |
| Pharmacological Chaperone | Lumacaftor (VX-809) | ΔF508-CFTR | Stabilization | Doubles the cell-surface half-life (from 2 to 4 hours) | Polarized airway epithelial cells | [5] |
| Pharmacological Chaperone | CFcor-325, Corr-4a | rΔF508 CFTR | Stabilization | Slows endocytosis from ~30%/2.5 min to ~5%/2.5 min | Polarized airway epithelial cells | [5] |
Table 2: Comparison of WEE1 Stabilization Methods
| Method | Molecule | Target Protein | Effect | Quantitative Data | Cell Line | Reference |
| DUBTAC | This compound-AZD1775 | WEE1 | Stabilization | Significant increase in protein levels (Western Blot) | Hep3B | [] |
| Small Molecule Inhibitor | AZD1775 | WEE1 | Inhibition of kinase activity | IC50 values of 1.069 and 3.77 nM for compounds 4 and 5 | A549, PC9, and HuH-7 cells | [6] |
Signaling Pathways and Mechanisms of Action
This compound-Based DUBTAC Signaling Pathway
DUBTACs function by hijacking the cell's own deubiquitination machinery to stabilize a target protein. The this compound moiety of the DUBTAC binds to OTUB1, while the other end of the molecule binds to the POI. This forms a ternary complex, bringing OTUB1 into close proximity with the ubiquitinated POI, leading to the removal of ubiquitin tags and subsequent stabilization of the protein.
Caption: Mechanism of this compound-based DUBTACs for targeted protein stabilization.
Pharmacological Chaperone Mechanism
Pharmacological chaperones are small molecules that bind to misfolded proteins and assist in their proper folding and stabilization. For ΔF508-CFTR, these chaperones can help the mutant protein escape the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.[5][7]
Caption: Mechanism of pharmacological chaperones in stabilizing ΔF508-CFTR.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blotting for Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Experimental Workflow:
Caption: A simplified workflow for Western Blotting analysis.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates in Laemmli buffer at 95°C for 5 minutes. Separate proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target protein (e.g., anti-CFTR, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the engagement of a ligand with its target protein in a cellular context by measuring changes in the protein's thermal stability.[8][9]
Experimental Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control.
-
Heating: Aliquot the cell suspension and heat at different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.
-
Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature indicates ligand binding.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand and an analyte in real-time.
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified protein (e.g., OTUB1) onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare purified protein (e.g., OTUB1) in the sample cell and the ligand (e.g., this compound) in the injection syringe in the same buffer.
-
Titration: Inject small aliquots of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound-based DUBTAC technology represents a novel and promising strategy for targeted protein stabilization. By recruiting the deubiquitinase OTUB1 to specific proteins of interest, DUBTACs can effectively rescue them from degradation. While direct quantitative comparisons with other stabilization methods are still emerging, the available data for ΔF508-CFTR and WEE1 demonstrate the potential of this approach. Pharmacological chaperones offer an alternative strategy, particularly for misfolded proteins, by promoting their correct folding and stability. The field of molecular glues for stabilization is also rapidly evolving and may provide future avenues for therapeutic intervention. The choice of stabilization strategy will ultimately depend on the specific protein target, its degradation mechanism, and the desired therapeutic outcome. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative advantages and disadvantages of these different modalities.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The First-In-Class Deubiquitinase-Targeting Chimera Stabilizes and Activates cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potential WEE1 inhibitors via hybrid virtual screening [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pelagobio.com [pelagobio.com]
- 9. Publications — CETSA [cetsa.org]
Safety Operating Guide
Navigating the Disposal of EN523: A Procedural Guide
For laboratory professionals, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant research environment. When dealing with a substance like EN523, which may not have readily available disposal information, a systematic approach based on its characteristics is essential. This guide provides a step-by-step process for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step 1: Characterization of this compound
The first and most crucial step is to characterize the waste. As the generator of the waste, researchers and scientists possess "generator knowledge," which is invaluable in this process.[1] This includes understanding the chemical's origins, its use in experiments, and its known or suspected properties.
Key Data Collection:
Gathering the following information is essential for a proper waste determination.
| Data Point | Description | Importance |
| Source of Generation | The specific process or experiment that produced the this compound waste. | Provides clues about potential contaminants and reaction byproducts. |
| Chemical Composition | A list of all known constituents of this compound, including reactants, solvents, and catalysts. | Essential for identifying hazardous components and determining compatibility. |
| Physical State | Solid, liquid, or gas. | Influences the choice of container and disposal method. |
| Known Hazards | Information from Safety Data Sheets (SDS) of constituents, or observed properties. | Critical for assessing risks and ensuring safe handling. |
| Quantity of Waste | The total volume or mass of this compound to be disposed of. | Determines if you are a Very Small, Small, or Large Quantity Generator, which has regulatory implications.[2] |
Step 2: Hazardous Waste Determination
Once the characteristics of this compound are documented, the next step is to determine if it qualifies as hazardous waste. According to the Environmental Protection Agency (EPA), a waste is hazardous if it is either "listed" or "characteristic" waste.[3]
-
Listed Wastes: The EPA has specific lists of hazardous wastes from industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[4] Review these lists to see if any components of this compound are included.
-
Characteristic Wastes: If not a listed waste, this compound must be evaluated for the four characteristics of hazardous waste:[3]
-
Ignitability: Can it create fire in certain conditions?
-
Corrosivity: Does it have a high or low pH, or corrode steel?
-
Reactivity: Is it unstable, explosive, or does it react violently with water?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
-
If this compound exhibits one or more of these characteristics, it must be managed as hazardous waste.
Experimental Protocols for Waste Characterization
If the properties of this compound are unknown, simple, small-scale tests can be performed in a controlled laboratory setting to determine its hazardous characteristics.
-
pH Test: Use pH paper or a calibrated pH meter to determine the corrosivity of a liquid sample. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.
-
Flash Point Test: For liquid wastes, a flash point test can determine ignitability. This should be performed using a certified laboratory if the necessary equipment is not available in-house.
-
Reactivity Test: Carefully observe a small sample for any vigorous reaction or emission of gases when mixed with water. Any signs of instability should be noted.
Step 3: Proper Disposal Procedures
The disposal route for this compound will depend on the outcome of the hazardous waste determination.
If this compound is determined to be Non-Hazardous:
Even if not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. Some non-hazardous liquid waste may be suitable for sewer disposal, but this should be confirmed with your institution's Environmental Health & Safety (EH&S) department.
If this compound is determined to be Hazardous:
-
Containerization: Use a compatible, leak-proof container with a secure lid. The container must be in good condition and appropriate for the waste's physical state and characteristics.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical names of the contents, and the date accumulation started. Do not use abbreviations or chemical formulas.
-
Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible chemicals to prevent dangerous reactions.
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste. They will ensure it is transported and disposed of in compliance with all federal and state regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedural, step-by-step guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and other laboratory chemical waste, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistics for Handling EN523
For researchers, scientists, and drug development professionals working with EN523, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and mitigate potential risks.
| Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times when handling this compound in liquid or solid form to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is crucial for both experimental success and personal safety. The following protocol outlines the key steps for safe handling.
1. Preparation and Weighing:
-
Before handling, ensure that the chemical fume hood is functioning correctly.
-
Wear all required PPE as specified in the table above.
-
When weighing solid this compound, use a draft shield or conduct the process within the fume hood to prevent dispersal of the powder.
2. Dissolution:
-
Add the desired solvent to the vessel containing the pre-weighed this compound.
-
If sonication is required for dissolution, ensure the vessel is securely capped to prevent aerosolization.
3. Experimental Use:
-
Keep all containers of this compound sealed when not in use.
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
For long-term storage, it is recommended to keep this compound at -20°C.
Disposal Plan
The disposal of this compound and associated waste must be carried out in accordance with institutional and regulatory guidelines.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup through your Environmental Health and Safety (EHS) department.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without appropriate training and equipment.
Visual Guides
To further clarify the procedural steps, the following diagrams illustrate the experimental workflow and the logical relationships within the safety and disposal plan.
Caption: A step-by-step experimental workflow for handling this compound.
Caption: Logical relationships in the this compound safety and disposal plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
